MG-101
Description
CHEMBL304784 is a Protein drug.
a proteasome inhibito
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKJLXRRQTBOR-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911457 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110044-82-1 | |
| Record name | ALLN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | acetylleucyl-leucyl-norleucinal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MG-101 (ALLN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-101, also known as ALLN (Ac-Leu-Leu-Nle-CHO), is a potent, cell-permeable inhibitor of cysteine proteases. Its primary mechanism of action involves the inhibition of calpains and cathepsins, leading to the induction of apoptosis and the suppression of tumor growth. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its effects in cancer biology. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Cysteine Protease Inhibition
This compound exerts its biological effects primarily through the potent and reversible inhibition of a range of cysteine proteases, with particularly high affinity for calpains and cathepsins.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The data, summarized in Table 1, highlights the nanomolar to picomolar efficacy of this inhibitor.
| Target Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Dose (ID50) |
| Calpain I | 190 nM[1][2][3] | - |
| Calpain II | 220 nM[1][2][3] | - |
| Cathepsin B | 150 nM[1][2][3] | 13 nM[4] |
| Cathepsin L | 500 pM[1][2][3] | 7 nM[4] |
Table 1: Inhibitory Potency of this compound against Cysteine Proteases.
Cellular Mechanisms and Signaling Pathways
The inhibition of calpains and cathepsins by this compound triggers a cascade of downstream cellular events, culminating in anti-tumor effects. The key cellular mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and modulation of inflammatory pathways.
Induction of Apoptosis via Bax Translocation
A primary anti-cancer mechanism of this compound is the induction of apoptosis, particularly in colon cancer cells such as HCT116. This process is mediated by the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical event in the intrinsic apoptotic pathway.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the proteasolysis of IκBα and IκBβ, the inhibitory proteins that sequester the NF-κB transcription factor in the cytoplasm. By preventing IκB degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Prevention of Nitric Oxide Production
This compound has been observed to prevent nitric oxide (NO) production by activated macrophages. This is achieved by interfering with the transcription of the inducible nitric oxide synthase (iNOS) gene.
In Vitro and In Vivo Efficacy
The anti-cancer properties of this compound have been demonstrated in various cancer cell lines and in preclinical animal models.
Cytotoxicity in Cancer Cell Lines
This compound exhibits cytotoxic effects against a range of cancer cell lines, as detailed in Table 2.
| Cell Line | Assay Type | Incubation Time | 50% Inhibitory/Cytotoxic Concentration |
| L1210 (Leukemia) | Function assay | - | IC50 = 3 µM[4] |
| Melanoma B16 | Function assay | - | IC50 = 14.5 µM[4] |
| HeLa (Cervical Cancer) | MTS assay | 48 hrs | CC50 = 25.1 µM[4] |
| HCT116 (Colon Cancer) | Cell Counting Kit-8 | 24 hrs | ~26 µM (Concentration used in study)[4] |
Table 2: Cytotoxicity of this compound in various cancer cell lines.
In Vivo Anti-Tumor Activity
In a preclinical model using female athymic nude mice bearing HCT116 xenografts, intraperitoneal administration of this compound at a dose of 10 mg/kg inhibited colon tumor formation.[4]
Detailed Experimental Protocols
To facilitate the replication and extension of the research on this compound, this section provides detailed methodologies for key experiments.
Calpain and Cathepsin Inhibition Assays (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of this compound against calpains and cathepsins using a fluorogenic substrate.
Materials:
-
Purified calpain or cathepsin enzyme
-
Fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for calpain; Z-Phe-Arg-AMC for cathepsin L)
-
Assay buffer (specific to the enzyme)
-
This compound (ALLN)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the different concentrations of this compound. Include a control with no inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Cell Counting Kit-8)
This protocol outlines the procedure for assessing the effect of this compound on the viability of HCT116 cells.
Materials:
-
HCT116 cells
-
McCoy's 5A complete medium
-
This compound (ALLN)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HCT116 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the medium and add fresh medium containing 10% CCK-8 reagent to each well.
-
Incubate the plate for 1 hour.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
In Vivo HCT116 Xenograft Model
This protocol details the establishment and use of a human colon cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Female athymic nude mice
-
HCT116 cells
-
Matrigel
-
This compound (ALLN)
-
Calipers
Procedure:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size, measure the tumor volume using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) to the treatment group according to a defined schedule. Administer vehicle to the control group.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blotting for Apoptosis Markers
This protocol describes the detection of Bax translocation and PARP cleavage in HCT116 cells treated with this compound.
Materials:
-
HCT116 cells treated with this compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control HCT116 cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of Bax and cleaved PARP.
Conclusion
This compound (ALLN) is a potent cysteine protease inhibitor with significant anti-cancer activity. Its mechanism of action is centered on the inhibition of calpains and cathepsins, leading to the induction of apoptosis through the Bax-mediated mitochondrial pathway and the suppression of pro-survival signaling by inhibiting the NF-κB pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of related compounds for the treatment of cancer and other diseases where cysteine protease activity is dysregulated.
References
The Biological Function of MG-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MG-101, also known as Calpain Inhibitor I or N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases.[1][2][3][4] This document provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and its applications in biomedical research. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is curated from peer-reviewed scientific literature and established biochemical data.
Introduction to this compound
This compound is a synthetic tripeptide that acts as a reversible covalent inhibitor of a range of cysteine proteases.[5] Its primary targets include calpains and cathepsins, enzymes that play crucial roles in numerous cellular processes such as signal transduction, cell motility, apoptosis, and protein degradation.[6][7][8] Due to its ability to modulate these fundamental pathways, this compound has been extensively utilized as a research tool to investigate the physiological and pathological roles of its target proteases. Furthermore, it has demonstrated potential therapeutic applications in various disease models, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][7][9][10]
Mechanism of Action
The primary mechanism of action of this compound involves the covalent modification of the active site cysteine residue of its target proteases.[5] The aldehyde group of this compound forms a reversible thiohemiacetal adduct with the catalytic cysteine, thereby blocking the enzyme's proteolytic activity.[5] This inhibition prevents the cleavage of downstream substrates, leading to the modulation of various signaling pathways.
Inhibition of Calpains
Calpains are a family of calcium-dependent cysteine proteases.[8] this compound is a potent inhibitor of calpain I and calpain II.[9][11] The dysregulation of calpain activity is implicated in several pathological conditions, including neurodegenerative diseases, ischemic injury, and muscular dystrophies.[6][8][10] By inhibiting calpains, this compound has been shown to exert neuroprotective effects and reduce cellular damage in models of these diseases.[8][11]
Inhibition of Cathepsins
Cathepsins are another class of cysteine proteases primarily located in lysosomes. This compound effectively inhibits cathepsin B and cathepsin L.[1][9][11] These enzymes are involved in protein turnover and are also implicated in cancer progression and metastasis.
Inhibition of the Proteasome
In addition to calpains and cathepsins, this compound can also inhibit the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[5][11] This inhibition is generally observed at higher concentrations compared to its effects on calpains and cathepsins.[11] The inhibition of the proteasome can lead to the accumulation of regulatory proteins, affecting processes such as cell cycle progression and apoptosis.[11]
Key Biological Functions and Applications
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in various cancer cell lines.[1][3][9] In human colon cancer HCT116 cells, this compound induces apoptosis through the translocation of Bax from the cytosol to the mitochondria.[1] This leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[9]
Neuroprotection
The inhibition of calpains by this compound has been demonstrated to be neuroprotective in various models of neuronal injury.[8][11] Overactivation of calpains is a key event in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in ischemic brain injury.[6][7][8][10] this compound can protect neurons from damage caused by hypoxia and ischemia.[11]
Cell Cycle Inhibition
This compound can inhibit cell cycle progression at the G1/S and metaphase/anaphase transitions in Chinese Hamster Ovary (CHO) cells by preventing the degradation of cyclin B.[11] This effect is likely mediated through its inhibition of the proteasome.
Quantitative Data
The inhibitory potency of this compound against various proteases and its cytotoxic effects on different cell lines are summarized in the tables below.
Table 1: Inhibitory Constants (Ki) of this compound
| Target Protease | Ki | Reference |
| Calpain I | 190 nM | [9][11] |
| Calpain II | 220 nM | [9][11] |
| Cathepsin B | 150 nM | [9][11] |
| Cathepsin L | 500 pM | [9][11] |
| Proteasome | 6 µM | [11] |
Table 2: In Vitro Efficacy (ID50, IC50, CC50) of this compound
| Cell Line | Assay | Value | Reference |
| Platelet Calpain | Inhibition | ID50 = 0.05 µM | [12] |
| Cathepsin L | Inhibition | ID50 = 7 nM | [1] |
| Cathepsin B | Inhibition | ID50 = 13 nM | [1] |
| L1210 | Growth Inhibition | IC50 = 3 µM | [1] |
| Melanoma B16 | Growth Inhibition | IC50 = 14.5 µM | [1] |
| HeLa | Cytotoxicity (48h) | CC50 = 25.1 µM | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the effect of this compound on the viability of HCT116 cells.[1]
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-26 µM) for 24 hours.[9] Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: After the incubation period, replace the medium with 100 µl of fresh complete medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Tumor Growth Inhibition Study
This protocol is a general representation based on studies of this compound's effect on tumor growth in nude mice.[9]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, once daily) to the treatment group and a vehicle control to the control group for a specified duration (e.g., 15 days).[9]
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
This compound is a versatile and potent inhibitor of cysteine proteases with significant biological effects. Its ability to modulate key cellular processes such as apoptosis and cell cycle progression makes it an invaluable tool for basic research and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of this compound's biological functions, supported by quantitative data and experimental methodologies, to aid researchers in their scientific endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cysteine Protease | Proteasome | TargetMol [targetmol.com]
- 3. ALLN - LKT Labs [lktlabs.com]
- 4. scbt.com [scbt.com]
- 5. Covalent complexes of proteasome model with peptide aldehyde inhibitors MG132 and MG101: docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CAPN1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Calpain inhibitors: a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ≥95% (HPLC), solid, calpain inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. Calpain Inhibitor I | Krackeler Scientific, Inc. [krackeler.com]
MG-101: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-101, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is designed to serve as a detailed resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The guide includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of the key signaling pathways it modulates.
Discovery and Biological Activity
This compound (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) was identified as a potent inhibitor of a class of calcium-dependent cysteine proteases known as calpains, as well as lysosomal cysteine proteases called cathepsins. Its cell-permeable nature allows it to effectively target these intracellular enzymes, making it a valuable tool for studying their physiological roles and a potential therapeutic agent.
This compound has been shown to exert a range of biological effects, primarily stemming from its inhibition of calpains and cathepsins. These effects include the induction of apoptosis (programmed cell death) in various cancer cell lines and the inhibition of cell cycle progression.[1][2] By preventing the degradation of specific cellular proteins, this compound can modulate signaling pathways involved in cell survival, proliferation, and inflammation. For instance, it has been demonstrated to inhibit the degradation of IκBα, a key inhibitor of the pro-inflammatory transcription factor NF-κB.[2]
Quantitative Inhibitory Activity
The potency of this compound against its target proteases has been quantified through the determination of its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50 or ID50). A summary of these values is presented in the tables below.
Table 1: Inhibition Constants (Ki) of this compound against Cysteine Proteases
| Protease | Ki Value |
| Calpain I | 190 nM[1][3] |
| Calpain II | 220 nM[1][3] |
| Cathepsin B | 150 nM[1][3] |
| Cathepsin L | 500 pM[1][3] |
| Proteasome | 6 µM[2] |
Table 2: Half-Maximal Inhibitory/Effective Concentrations of this compound
| Assay | Cell Line/System | IC50/ID50 Value |
| Cysteine Proteinase Inhibition | (in vitro) | ID50: 7 nM (Cathepsin L), 13 nM (Cathepsin B)[4] |
| Cytotoxicity | L1210 cells | IC50: 3 µM[4] |
| Cytotoxicity | Melanoma B16 cells | IC50: 14.5 µM[4] |
| Cytotoxicity | HeLa cells | CC50: 25.1 µM[4] |
Chemical Synthesis of this compound
The chemical synthesis of this compound, a peptide aldehyde, can be achieved through a multi-step process involving the coupling of the constituent amino acids followed by the formation of the C-terminal aldehyde. The following is a detailed, plausible protocol for its synthesis based on established methods for peptide aldehyde synthesis.
Materials and Reagents
-
N-Acetyl-L-leucine
-
L-Leucine methyl ester hydrochloride
-
L-Norleucinol
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, N-methylmorpholine)
-
Protecting group for the amino acid (e.g., Boc or Fmoc)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Reagents for purification (e.g., silica gel for chromatography)
Synthetic Protocol
Step 1: Synthesis of the Dipeptide (N-Acetyl-L-leucyl-L-leucine)
-
Dissolve N-Acetyl-L-leucine and L-Leucine methyl ester hydrochloride in DMF.
-
Add a base such as DIPEA to neutralize the hydrochloride.
-
Add the coupling reagents HATU and HOBt to the mixture.
-
Stir the reaction at room temperature for several hours until completion, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the resulting dipeptide ester by column chromatography.
-
Hydrolyze the methyl ester to the carboxylic acid using a mild base like lithium hydroxide.
Step 2: Coupling of the Dipeptide to L-Norleucinol
-
Activate the carboxylic acid of the dipeptide from Step 1 using a coupling reagent.
-
In a separate flask, dissolve L-Norleucinol in DMF.
-
Add the activated dipeptide to the L-Norleucinol solution.
-
Allow the reaction to proceed until the formation of the tripeptide alcohol is complete.
-
Purify the product, N-Acetyl-L-leucyl-L-leucyl-L-norleucinol, by column chromatography.
Step 3: Oxidation to the Aldehyde (this compound)
-
Dissolve the purified tripeptide alcohol in a suitable solvent like DCM.
-
Add an oxidizing agent such as Dess-Martin periodinane to the solution.
-
Stir the reaction at room temperature, monitoring carefully for the disappearance of the starting material.
-
Quench the reaction and purify the final product, this compound, using column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
References
- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of calpain inhibition on IkB alpha degradation after activation of PBMCs: identification of the calpain cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MG-101 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-101, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases, with primary targets including calpains and lysosomal cathepsins. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key cellular signaling pathways. By inhibiting specific proteolytic events, this compound exerts significant influence over pathways crucial for cell survival, proliferation, and apoptosis. This document details its role in the NF-κB signaling cascade, the intrinsic apoptosis pathway, and the cell cycle, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound (Ac-Leu-Leu-Nle-CHO) is a synthetic peptide aldehyde that functions as a reversible inhibitor of a range of cysteine proteases. Its primary mechanism of action involves the formation of a transition-state analog with the active site cysteine residue of these enzymes. This inhibitory activity has made this compound a valuable tool for studying cellular processes regulated by proteolysis and a potential therapeutic agent in various disease contexts, including cancer and inflammatory disorders.
Quantitative Data on this compound Activity
The efficacy of this compound as a protease inhibitor has been quantified across various enzymes and cell lines. The following tables summarize key quantitative data for easy comparison.
| Enzyme | Inhibitor Constant (Ki) | 50% Inhibitory Concentration (IC50 / ID50) |
| Calpain I | 190 nM[1] | 0.09 µM |
| Calpain II | 220 nM[1] | - |
| Cathepsin B | 150 nM[1] | 13 nM[2] |
| Cathepsin L | 500 pM[1] | 7 nM[2] |
| Cell Line | Effect | Concentration | Assay |
| HCT116 (Colon Carcinoma) | Decreased cell viability | ~26 µM[2] | Cell Counting Kit-8[2] |
| HeLa (Cervical Cancer) | Cytotoxicity (CC50) | 25.1 µM[2] | MTS Assay[2] |
| L1210 (Leukemia) | Growth Inhibition (IC50) | 3 µM[2] | Not Specified |
| Melanoma B16 | Growth Inhibition (IC50) | 14.5 µM[2] | Not Specified |
| In Vivo Model | Effect | Dosage and Administration |
| Mice with HCT116 xenografts | Inhibition of colon tumor formation | 10 mg/kg (intraperitoneal)[2] |
This compound and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and cell survival. Its activation is tightly regulated, primarily through the sequestration of NF-κB dimers in the cytoplasm by Inhibitor of κB (IκB) proteins. The canonical activation pathway is initiated by signals that lead to the phosphorylation and subsequent ubiquitination-dependent proteasomal degradation of IκBα. This releases NF-κB, allowing its translocation to the nucleus to initiate the transcription of target genes.
This compound intervenes in this pathway by inhibiting the proteasomal degradation of IκBα.[3] As a calpain and proteasome inhibitor, this compound prevents the breakdown of phosphorylated IκBα, thereby locking NF-κB in its inactive cytoplasmic state.
This compound and the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged cells. The intrinsic pathway of apoptosis is initiated by cellular stress and converges at the mitochondria. A key event is the translocation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, from the cytosol to the outer mitochondrial membrane.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.[4][5][6][7]
This compound has been shown to induce apoptosis in cancer cells, such as the HCT116 colon cancer cell line, through the intrinsic pathway.[2] It promotes the translocation of Bax from the cytosol to the mitochondria, triggering the downstream apoptotic cascade.[2]
This compound and Cell Cycle Regulation
The cell cycle is a tightly regulated process that governs cell growth and division. Transitions between different phases of the cell cycle are driven by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. The degradation of cyclins at specific checkpoints is crucial for the unidirectional progression of the cell cycle.
This compound has been observed to cause cell cycle arrest, particularly at the G1/S transition. This is attributed to its ability to inhibit the degradation of key cell cycle regulators, such as Cyclin B. By preventing the degradation of these proteins, this compound disrupts the normal oscillatory activity of CDKs, leading to a halt in cell cycle progression.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay for HCT116 Cells)
This protocol is adapted from standard procedures for assessing cell viability in response to a cytotoxic compound.[8][9]
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete McCoy's 5A medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Western Blot for IκBα Degradation
This protocol provides a general workflow for analyzing changes in IκBα protein levels following this compound treatment.[10][11][12][13]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or other suitable cell line) and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Relationships and Experimental Workflows
The following diagram illustrates the logical flow of investigating the effects of this compound on a cellular system.
Conclusion
This compound is a multifaceted molecule that exerts its influence on fundamental cellular processes by inhibiting key cysteine proteases. Its ability to modulate the NF-κB, apoptosis, and cell cycle signaling pathways underscores its potential as both a research tool and a therapeutic candidate. This guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed protocols, to aid researchers in their exploration of this potent protease inhibitor. Further investigation into the broader spectrum of its cellular targets and in vivo efficacy will continue to be a valuable area of research.
References
- 1. This compound | Calpain inhibitor I | Cysteine Protease Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bax directly induces release of cytochrome c from isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Bax-induced cytochrome c release from mitochondria depends on alpha-helices-5 and -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bax-induced Cytochrome C Release from Mitochondria Is Independent of the Permeability Transition Pore but Highly Dependent on Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay [bio-protocol.org]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Preclinical Profile of MG-101: A Cysteine Protease Inhibitor
An In-depth Technical Guide on the Core Preclinical Research Studies of MG-101 (ALLN)
This technical guide provides a comprehensive overview of the preclinical data available for this compound, a cell-permeable peptide aldehyde also known as ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal). This compound is a potent inhibitor of cysteine proteases, with significant activity against calpains and cathepsins. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, in vitro and in vivo activities, and experimental protocols related to this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Ca²⁺-dependent cysteine proteases, namely calpain I and calpain II, as well as lysosomal cathepsins B and L.[1][2] By inhibiting these proteases, this compound interferes with several critical cellular processes, including signal transduction, cell cycle progression, and apoptosis.[3] Two of the most well-documented downstream effects of this compound are the induction of apoptosis through the Bax-dependent pathway and the inhibition of the NF-κB signaling pathway.
Induction of Apoptosis via Bax Translocation
In several cancer cell lines, this compound has been shown to induce apoptosis by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] This event is a critical step in the intrinsic apoptosis pathway, leading to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases.[1] The inhibition of calpains by this compound is believed to be a key trigger for this process.[5]
Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the activation of the transcription factor NF-κB by preventing the degradation of its inhibitory protein, IκBα.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound, by inhibiting proteasomal activity, stabilizes IκBα, thereby preventing NF-κB activation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) |
| Calpain I | 190 nM[2] |
| Calpain II | 220 nM[2] |
| Cathepsin B | 150 nM[2] |
| Cathepsin L | 500 pM[2] |
| Proteasome | 6 µM[3] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Value | Reference |
| L1210 (Murine Leukemia) | Growth Inhibition | IC50 = 3 µM | [7] |
| B16 (Murine Melanoma) | Growth Inhibition | IC50 = 14.5 µM | [7] |
| HeLa (Human Cervical Cancer) | Cytotoxicity (MTS Assay, 48h) | CC50 = 25.1 µM | [7] |
| HCT116 (Human Colon Cancer) | Growth Inhibition (24h) | ~26 µM | [4] |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| HCT116 Xenograft | Female Athymic Nude Mice | 10 mg/kg, i.p. | Inhibition of colon tumor formation | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (Based on HCT116 Studies)
-
Cell Seeding: HCT116, HCT116/p53-/-, and HCT116/Bax-/- cells are seeded into each well of a 96-well plate.[4]
-
Cell Culture: The cells are cultured to approximately 80% confluency.[4]
-
Treatment: Cells are treated with different concentrations of this compound (up to ~26 µM) and incubated for 24 hours.[4]
-
Assay: The medium is replaced with 100 µl of fresh McCoy's 5A complete medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.[4]
-
Incubation: The plate is incubated for 1 hour.[4]
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are presented as percentages of cell death.[4]
Western Blot Analysis (General Protocol)
-
Sample Preparation: Cells are treated with this compound as required and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., against Cyclin D1, Cyclin D3, CDK4, CDK6, p21) overnight at 4°C.[7]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo HCT116 Xenograft Study
-
Animal Model: Female athymic nude mice are used for the study.[4]
-
Tumor Cell Inoculation: HCT116 cells are subcutaneously injected into the mice to establish xenografts.[3]
-
Treatment: Once tumors are established, mice are treated with this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[4]
-
Monitoring: Tumor growth and animal well-being are monitored regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed to determine the extent of tumor growth inhibition.
Conclusion
The preclinical data for this compound (ALLN) demonstrate its potent inhibitory activity against cysteine proteases, leading to antitumor effects both in vitro and in vivo. Its mechanisms of action, involving the induction of apoptosis and inhibition of NF-κB signaling, provide a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Calpain and Reactive Oxygen Species Targets Bax for Mitochondrial Permeabilisation and Caspase Activation in Zerumbone Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. escholarship.org [escholarship.org]
- 6. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Cysteine Protease Inhibitor MG-101: A Technical Guide to its Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-101, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable small molecule inhibitor of cysteine proteases. This document provides a comprehensive technical overview of the primary molecular targets of this compound, its mechanism of action, and its effects on critical cellular signaling pathways. Quantitative data on its inhibitory activity and cellular effects are summarized, and detailed experimental protocols for key assays are provided. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's biological functions.
Primary Molecular Targets of this compound
This compound exhibits potent inhibitory activity against several members of the cysteine protease family, most notably calpains and cathepsins. These proteases play crucial roles in a variety of cellular processes, and their dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases.
Calpains
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. This compound is a potent inhibitor of both Calpain I and Calpain II.[1] The inhibition of these proteases by this compound can have profound effects on cellular functions such as cell motility, proliferation, and apoptosis.
Cathepsins
Cathepsins are another class of cysteine proteases, primarily found in lysosomes, that are involved in protein degradation and turnover. This compound is an effective inhibitor of Cathepsin B and Cathepsin L.[1] The inhibition of these cathepsins can disrupt cellular homeostasis and induce apoptosis.
Quantitative Inhibitory Activity
The potency of this compound against its primary targets has been quantified through various biochemical assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (ID50) reported in the literature.
| Target | Ki (pM) | Reference |
| Calpain I | 190 | [1] |
| Calpain II | 220 | [1] |
| Cathepsin B | 150 | [1] |
| Cathepsin L | 500 | [1] |
Table 1: Inhibitory Constants (Ki) of this compound against Calpains and Cathepsins.
| Target | ID50 (nM) | Reference |
| Cathepsin B | 13 | [2] |
| Cathepsin L | 7 | [2] |
Table 2: Half-Maximal Inhibitory Concentration (ID50) of this compound against Cathepsins.
Cellular Effects and Cytotoxicity
This compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines. The cytotoxic effects are summarized in the table below.
| Cell Line | Assay Type | Value (µM) | Reference |
| L1210 | IC50 | 3 | [2] |
| Melanoma B16 | IC50 | 14.5 | [2] |
| HeLa | CC50 | 25.1 | [2] |
Table 3: Cytotoxicity of this compound in Various Cancer Cell Lines.
Mechanism of Action and Signaling Pathways
The anti-cancer effects of this compound are attributed to its ability to interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Induction of Apoptosis via Bax Translocation
This compound induces apoptosis in cancer cells through a mechanism involving the pro-apoptotic protein Bax.[2] Upon treatment with this compound, Bax translocates from the cytosol to the mitochondria, which leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: this compound induced apoptosis pathway.
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest by inhibiting the degradation of cyclin B. The accumulation of cyclin B prevents the cell from proceeding through mitosis, leading to a halt in cell division.
Caption: this compound induced cell cycle arrest.
Inhibition of the NF-κB Pathway
This compound can inhibit the activation of the transcription factor NF-κB.[3] This is achieved by preventing the proteasomal degradation of the inhibitory protein IκB. By stabilizing IκB, this compound sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.
Caption: Inhibition of NF-κB pathway by this compound.
Experimental Protocols
Calpain and Cathepsin Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of this compound against calpains and cathepsins using a fluorogenic substrate.
Caption: Workflow for enzyme inhibition assay.
Materials:
-
Purified calpain or cathepsin enzyme
-
This compound
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for calpain, Z-FR-AMC for cathepsin B/L)
-
Assay buffer (specific to the enzyme)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) kinetically over a set period.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the no-inhibitor control and plot the results to calculate the IC50 value.
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cell lines.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Western Blot for Bax Translocation
This protocol details the detection of Bax translocation from the cytosol to the mitochondria using western blotting.
Materials:
-
Cells treated with this compound
-
Mitochondria isolation kit
-
Protein lysis buffer (RIPA)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-VDAC as a mitochondrial marker, anti-GAPDH as a cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform subcellular fractionation using a mitochondria isolation kit to separate the cytosolic and mitochondrial fractions.
-
Lyse the whole-cell pellets and the separated fractions with appropriate lysis buffers.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Bax, VDAC, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amounts of Bax in the cytosolic and mitochondrial fractions.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][5]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a well-characterized cysteine protease inhibitor with potent activity against calpains and cathepsins. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit the NF-κB signaling pathway makes it a valuable tool for studying these cellular processes and a potential therapeutic agent for diseases characterized by their dysregulation, such as cancer. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 5. cancer.wisc.edu [cancer.wisc.edu]
The Calpain and Cathepsin Inhibitor MG-101: A Technical Guide to its Impact on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of MG-101, a potent cysteine protease inhibitor, with a specific focus on its role in inducing apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in oncology and cell biology.
Core Concepts: this compound and Apoptosis
This compound, also known as ALLN or Calpain Inhibitor I, is a cell-permeable peptide aldehyde that effectively inhibits a range of cysteine proteases, primarily calpains and cathepsins.[1][2] Its ability to induce programmed cell death, or apoptosis, has positioned it as a molecule of interest in cancer research. Apoptosis is a regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic strategies often aim to selectively trigger apoptosis in malignant cells.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: Inhibitory Activity of this compound against Cysteine Proteases
| Target Protease | Inhibition Constant (Ki) |
| Calpain I | 190 pM |
| Calpain II | 220 pM |
| Cathepsin B | 150 pM |
| Cathepsin L | 500 pM |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | Value | Incubation Time |
| L1210 (Leukemia) | Not specified | IC50 | 3 µM | Not specified |
| B16 (Melanoma) | Not specified | IC50 | 14.5 µM | Not specified |
| HeLa (Cervical Cancer) | MTS Assay | CC50 | 25.1 µM | 48 hours |
| HCT116 (Colon Cancer) | Cell Counting Kit-8 | Growth inhibition | Up to 26 µM | 24 hours |
Data compiled from Selleck Chemicals.[2]
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. The inhibition of calpains and/or cathepsins is the initiating event that culminates in the activation of executioner caspases and cell death.
The Central Role of Bax Translocation
A key event in this compound-induced apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane.[1][2] In healthy cells, Bax is predominantly in an inactive state in the cytoplasm. Upon receiving an apoptotic stimulus, which in this case is initiated by the inhibition of cysteine proteases, Bax undergoes a conformational change, moves to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, a point of no return for the cell.
Caspase Activation Cascade
The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. This is supported by findings that this compound treatment in HCT116 cells leads to a dose-dependent decrease in the precursor form of caspase-3 (pro-caspase 3) and an increase in the cleavage of PARP (Poly (ADP-ribose) polymerase), a well-known substrate of activated caspase-3.[1] However, it is noteworthy that some studies on other cathepsin inhibitors have reported caspase-independent apoptosis, suggesting that alternative cell death pathways may also be triggered.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and apoptosis.
Cell Viability Assay (CCK-8/MTS)
This protocol is used to determine the cytotoxic effect of this compound on a cell population.
Materials:
-
HCT116 cells (or other cell line of interest)
-
McCoy's 5A complete medium (or appropriate culture medium)
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and culture until they reach approximately 80% confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, replace the medium with 100 µL of fresh medium containing 10% CCK-8 or MTS reagent.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for a specific duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-pro-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with ECL substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound induces apoptosis in cancer cells through the inhibition of cysteine proteases, leading to the translocation of Bax to the mitochondria and subsequent activation of the caspase cascade. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at elucidating the precise molecular mechanisms of this compound. Further research is warranted to explore the potential for caspase-independent pathways and to expand the investigation into a wider range of cancer types.
References
The History and Development of ALLN (MG-101): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Acetyl-L-leucyl-L-leucyl-L-norleucinal, commonly known as ALLN or MG-101, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. Initially synthesized as part of a study to develop specific calpain inhibitors, its broad inhibitory spectrum, encompassing calpains and cathepsins, has made it a valuable tool in cell biology research. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental findings related to ALLN. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows. While demonstrating significant preclinical anti-cancer activity, particularly in models of colon cancer, clinical development of ALLN for oncology indications has not been prominently reported.
History and Development
The development of ALLN (this compound) emerged from research in the late 1980s focused on creating specific inhibitors for calpains, a family of calcium-dependent cysteine proteases. A 1989 study by Sasaki et al. described the synthesis and characterization of several di- and tripeptidyl aldehydes designed to match the substrate specificity of calpains[1]. Among these, acetyl-Leu-Leu-nLeu-H (ALLN) was identified as a highly potent inhibitor[1]. Although the primary goal of achieving high specificity for calpains was not fully realized, as ALLN also demonstrated strong inhibition of cathepsins L and B, the study provided valuable insights into the structure-activity relationships of peptide aldehyde inhibitors[1]. The compound has since become a widely used research tool to study the roles of calpains and other cysteine proteases in various cellular processes.
Chemical Properties
| Property | Value |
| Synonyms | Calpain Inhibitor I, n-acetyl-leu-leu-norleucinal, ALLN, Ac-LLnL-CHO, this compound, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal, N-Acetyl-Leu-Leu-Norleu-al |
| CAS Number | 110044-82-1[2] |
| Molecular Formula | C20H37N3O4[2] |
| Molecular Weight | 383.53 g/mol [2] |
| Appearance | White powder[2] |
| Solubility | Soluble in DMSO, ethanol, and methanol[2] |
| Storage Temperature | 2-8°C[2] |
Mechanism of Action
ALLN is a competitive inhibitor of cysteine proteases[1]. Its aldehyde functional group forms a reversible covalent bond with the active site cysteine residue of these enzymes, thereby blocking their proteolytic activity. ALLN exhibits potent inhibitory activity against calpain I and calpain II, as well as cathepsins B and L[1]. It shows weak to no inhibition of serine proteases like trypsin and α-chymotrypsin, or the aspartic protease cathepsin D[3].
Signaling Pathways Affected by ALLN
By inhibiting calpains and cathepsins, ALLN can modulate a variety of cellular signaling pathways involved in processes such as apoptosis, cell cycle progression, and cell migration.
Quantitative Data
The inhibitory potency of ALLN against various proteases and its cytotoxic effects on different cancer cell lines are summarized in the tables below.
Enzyme Inhibition Data
| Enzyme | Inhibition Constant (Ki) | ID50 | Reference |
| Calpain I | 36 nM | - | [1] |
| Calpain II | 50 nM | - | [1] |
| Cathepsin L | 0.5 nM | 7 nM | [1][3] |
| Cathepsin B | 100 nM | 13 nM | [1][3] |
| Platelet Calpain | - | 0.05 µM | [2] |
Cell Line Activity Data
| Cell Line | Assay Type | IC50 / CC50 | Incubation Time | Reference |
| L1210 (Leukemia) | Growth Inhibition | 3 µM | - | [3] |
| B16 (Melanoma) | Growth Inhibition | 14.5 µM | - | [3] |
| HeLa (Cervical Cancer) | Cytotoxicity (MTS assay) | 25.1 µM | 48 hrs | [3] |
| HCT116 (Colon Cancer) | Cell Viability | ~26 µM | 24 hrs | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ALLN.
Calpain Activity Assay (Fluorogenic)
This assay measures the inhibition of calpain activity using a fluorogenic substrate.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of ALLN in DMSO. Prepare working solutions of purified calpain enzyme and a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl2)[4].
-
Assay Setup: In a 96-well black microplate, add the assay buffer, followed by the diluted ALLN or vehicle control (DMSO)[4]. Add the purified calpain enzyme to all wells except the no-enzyme control[4].
-
Inhibitor Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme[4].
-
Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic calpain substrate to all wells[4]. Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~380 nm, Em: ~460 nm)[4].
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC50 value[4].
Proteasome Activity Assay (Fluorogenic)
This assay measures the chymotrypsin-like activity of the 20S proteasome.
Protocol:
-
Cell Lysate Preparation: Harvest cultured cells and lyse them in a suitable buffer to extract proteins. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add the cell lysate or purified 20S proteasome. Include wells with a known proteasome inhibitor (e.g., MG132) as a positive control and wells without enzyme as a background control.
-
Reaction: Add a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC or LLVY-R110) to all wells[5][6].
-
Incubation: Incubate the plate at 37°C for at least one hour, protected from light[6].
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 480-500 nm, Em: 520-530 nm for R110-based substrates)[6].
Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
This method detects apoptosis by measuring the cleavage of key apoptotic proteins.
Protocol:
-
Cell Treatment and Lysis: Treat HCT116 cells with various concentrations of ALLN for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors[7].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane[7].
-
Antibody Incubation: Block the membrane and incubate it with primary antibodies specific for cleaved PARP and cleaved caspase-3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[8].
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Fixation: Treat cells with ALLN for the desired duration. Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Store the fixed cells at 4°C for at least 2 hours[9][10].
-
Staining: Pellet the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes[9][10].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Use appropriate gating to exclude doublets and debris.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of ALLN in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject HCT116 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice)[11].
-
Tumor Growth and Treatment: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer ALLN (e.g., intraperitoneally) or a vehicle control according to a predetermined schedule[11].
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study[11].
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, perform further analysis such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) or western blotting of tumor lysates[11].
Preclinical Anti-Cancer Studies
ALLN has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, with a particular focus on colon cancer. In HCT116 human colon carcinoma cells, ALLN treatment leads to a decrease in cell viability and induces apoptosis[3]. This apoptotic response is associated with the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria[3]. In vivo studies using HCT116 xenografts in nude mice have demonstrated that intraperitoneal administration of ALLN can inhibit tumor growth[11][12].
Clinical Trials
A thorough search of clinical trial registries and scientific literature did not reveal any dedicated clinical trials specifically investigating ALLN (this compound) for the treatment of cancer. While there is research into other calpain inhibitors for various diseases, and some clinical trials for compounds with similar-sounding names exist, there is no clear evidence of ALLN itself progressing into human clinical trials for oncology. The preclinical findings, however, suggest that the pathways targeted by ALLN are of therapeutic interest.
Conclusion
ALLN (this compound) is a foundational peptide aldehyde inhibitor of cysteine proteases that has been instrumental in elucidating the roles of calpains and cathepsins in cellular physiology and pathology. Its ability to induce apoptosis and inhibit tumor growth in preclinical models, particularly for colon cancer, highlights the potential of targeting these proteases in cancer therapy. While ALLN itself has not progressed to clinical trials for cancer, it remains an important research tool. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of cell biology and drug discovery. Further development of more specific and potent inhibitors of these pathways may hold promise for future cancer treatments.
References
- 1. allpeptide.com [allpeptide.com]
- 2. Calpain Inhibitor I | Krackeler Scientific, Inc. [krackeler.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
MG-101 experimental protocol for in vitro assays
Application Note: MG-101
In Vitro Assay Protocols for the Selective MEK1/2 Inhibitor this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro characterization of this compound, a potent and selective inhibitor of MEK1 and MEK2 kinases. The methodologies described herein cover essential assays for determining the compound's effect on cell viability, target engagement, and downstream pathway modulation. Data is presented in standardized tables for clarity and ease of interpretation. Diagrams illustrating the target signaling pathway and experimental workflows are included to facilitate experimental design and execution.
Background: The MAPK/ERK Pathway and this compound
The Ras-Raf-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway, often through mutations in genes like BRAF or KRAS, is a key driver in many human cancers. This compound is an experimental small molecule designed to selectively inhibit MEK1 and MEK2, the dual-specificity kinases that act as a central node in this cascade. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling and inhibition of tumor cell growth.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the specific point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade with this compound inhibition of MEK1/2.
Experimental Protocols
The following protocols are optimized for assessing the in vitro activity of this compound.
Protocol 1: Cell Viability and IC₅₀ Determination
This protocol uses a luminescence-based assay to measure ATP content as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375, HT-29) in a 96-well, white, clear-bottom plate at a density of 3,000-5,000 cells per well in 90 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control (0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Data Presentation: IC₅₀ Values of this compound
| Cell Line | Cancer Type | Key Mutation | IC₅₀ (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5.2 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 8.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 15.7 |
| HeLa | Cervical Cancer | Wild-Type | 250.4 |
Protocol 2: Western Blot for Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2, the direct substrate of MEK1/2.
Methodology:
-
Cell Culture & Treatment: Seed 1x10⁶ cells (e.g., A375) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.
-
Inhibition: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total-ERK1/2 overnight at 4°C. Use β-Actin as a loading control.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the p-ERK/Total-ERK ratio indicates successful target engagement by this compound.
General Experimental Workflow
The following diagram outlines the typical workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro testing of the MEK inhibitor this compound.
Application Notes and Protocols for MG-101 (ALLN) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-101, also known as ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal), is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of cysteine proteases.[1][2] Primarily targeting calpains (calpain I and calpain II) and cathepsins (B and L), this compound has become a valuable tool in studying the roles of these proteases in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis (programmed cell death).[2][3][4] Its ability to induce apoptosis in various cancer cell lines has made it a subject of interest in cancer research.[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including recommended concentrations, and methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of calpains, a family of calcium-dependent intracellular cysteine proteases.[4] Calpains are involved in a wide array of cellular functions, and their dysregulation is implicated in various pathological conditions. In the context of apoptosis, the inhibition of calpains by this compound can trigger a cascade of events leading to programmed cell death. One of the key mechanisms involves the pro-apoptotic protein Bid. Calpain can cleave Bid into a truncated form (tBid), which then translocates to the mitochondria, promoting the release of cytochrome c. Cytochrome c release is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent execution of apoptosis. By inhibiting calpain, this compound can modulate this pathway, leading to the induction of apoptosis in susceptible cells.[1]
Caption: this compound induced apoptosis signaling pathway.
Recommended this compound Concentrations for Treating Cells
The optimal concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological question being investigated. Below is a summary of reported effective concentrations and IC50 values in various cell lines. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
| Cell Line | Cell Type | Assay Type | Concentration/IC50 | Treatment Duration | Reference |
| L1210 | Murine Leukemia | Function Assay | IC50 = 3 µM | Not Specified | [1] |
| B16 | Murine Melanoma | Function Assay | IC50 = 14.5 µM | Not Specified | [1] |
| HeLa | Human Cervical Cancer | Cytotoxicity (MTS) | CC50 = 25.1 µM | 48 hours | [1] |
| HCT116 | Human Colon Cancer | Cell Viability (CCK-8) | ~26 µM | 24 hours | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol.[5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the treatment period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis markers, such as cleaved PARP and cleaved caspase-3, in cells treated with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the apoptotic markers.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound treatment.
References
Application Notes and Protocols for MG-101 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-101, also known as ALLN or Calpain Inhibitor I (Ac-LLnL-CHO), is a potent, cell-permeable inhibitor of cysteine proteases, with significant activity against calpains and lysosomal cathepsins.[1] Its mechanism of action involves the inhibition of these proteases, which play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer biology, dysregulation of calpain activity has been implicated in tumor progression and resistance to therapy. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models, making it a valuable tool for cancer research and drug development.[1]
These application notes provide a comprehensive overview of the use of this compound in animal model studies, with a specific focus on its application in a human colon carcinoma xenograft model.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of calpains, a family of calcium-dependent cysteine proteases. In cancer cells, such as the HCT116 human colon carcinoma line, this compound has been observed to induce an apoptotic response. This is mediated through the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a key step in the intrinsic pathway of apoptosis.[1] The inhibition of calpain by this compound likely prevents the degradation of pro-apoptotic factors or promotes the activation of apoptotic cascades, ultimately leading to programmed cell death and a reduction in tumor growth.
References
Application Notes and Protocols for MG-101 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-101, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable inhibitor of cysteine proteases.[1] It primarily targets calpains and cathepsins, playing a crucial role in modulating various cellular processes, including apoptosis, cell cycle progression, and cytoskeletal dynamics.[1][2][3] These application notes provide detailed protocols for utilizing this compound in immunofluorescence (IF) staining procedures to investigate its effects on cellular signaling pathways, with a particular focus on the induction of apoptosis via Bax translocation.
Data Presentation
Inhibitory Activity of this compound (ALLN)
The inhibitory potency of this compound against various proteases and cell lines has been quantitatively determined. This data is crucial for designing experiments and understanding the compound's specificity.
| Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Calpain I | 190 nM | [2] |
| Calpain II | 220 nM | [2] |
| Cathepsin B | 150 nM | [2] |
| Cathepsin L | 500 pM | [2] |
| Proteasome | 6 µM | [2] |
| Cell Line | Assay Type | IC₅₀/CC₅₀ | Reference |
| L1210 | Growth Inhibition | 3 µM | [4] |
| Melanoma B16 | Growth Inhibition | 14.5 µM | [4] |
| HeLa | Cytotoxicity (MTS assay, 48h) | 25.1 µM | [4] |
ID₅₀ values for this compound against cathepsin L and cathepsin B have been reported as 7 nM and 13 nM, respectively.[4]
Signaling Pathways
This compound, by inhibiting calpains and cathepsins, can trigger the intrinsic apoptosis pathway. A key event in this pathway is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. This initiates a cascade of events leading to programmed cell death.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Bax Translocation following this compound Treatment
This protocol details the steps to induce apoptosis with this compound and visualize the translocation of Bax from the cytosol to the mitochondria using immunofluorescence.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate (e.g., HCT116, HeLa)
-
This compound (ALLN) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against Bax
-
Fluorophore-conjugated secondary antibody
-
MitoTracker™ Red CMXRos (Optional, for mitochondrial co-localization)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment:
-
Once cells have reached the desired confluency, treat them with this compound at a final concentration of 10-25 µM in fresh cell culture medium.[2][4] A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator.[1][4] The optimal time and concentration may need to be determined empirically for your specific cell line.
-
-
(Optional) Mitochondrial Staining: If co-localization with mitochondria is desired, incubate the live cells with MitoTracker™ Red CMXRos according to the manufacturer's protocol before fixation.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Bax antibody in Blocking Buffer to the manufacturer's recommended concentration.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
General Immunofluorescence Workflow
The following diagram outlines the general workflow for an indirect immunofluorescence staining experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. Immunocytochemistry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Translocation of Bax to mitochondria during apoptosis measured by laser scanning cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Damage-induced Bax N-terminal change, translocation to mitochondria and formation of Bax dimers/complexes occur regardless of cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to MG-101 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MG-101, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable inhibitor of cysteine proteases, including calpains and cathepsins.[1][2] Crucially, it also functions as an inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS).[3][4] The UPS is the primary pathway for the degradation of most intracellular proteins, playing a critical role in the regulation of numerous cellular processes such as signal transduction, cell cycle progression, and apoptosis.[3][5]
By blocking proteasome activity, this compound prevents the degradation of proteins targeted for destruction. This leads to the accumulation of key regulatory proteins, disrupting cellular homeostasis and often resulting in the induction of apoptosis and cell cycle arrest.[4][5][6] These cellular responses make proteasome inhibitors like this compound valuable tools in cancer research and drug development.
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of compounds like this compound. It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, providing detailed insights into apoptosis, cell cycle distribution, and the expression of intracellular proteins. This application note provides detailed protocols for analyzing the effects of this compound treatment on cell lines using flow cytometry.
Signaling Pathways Affected by this compound
This compound's primary mechanism of action—proteasome inhibition—triggers significant changes in several critical signaling pathways.
1. The Ubiquitin-Proteasome System (UPS)
The UPS is responsible for protein catabolism.[5] Proteins tagged with a polyubiquitin chain are recognized and degraded by the 26S proteasome complex. This compound directly inhibits the proteolytic activity of the proteasome, leading to the accumulation of polyubiquitinated proteins, which can trigger cellular stress responses.[5]
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by this compound.
2. The NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammation, immunity, and cell survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon receiving a signal, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. This compound's inhibition of the proteasome prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[8][9]
Caption: this compound blocks NF-κB activation by preventing IκB degradation.
3. The Intrinsic Apoptosis Pathway
Proteasome inhibition can induce apoptosis through the intrinsic, or mitochondrial, pathway. The accumulation of pro-apoptotic proteins, such as p53 or Bax, can lead to mitochondrial outer membrane permeabilization (MOMP).[1][9] This releases cytochrome c into the cytoplasm, which triggers the activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[9][10]
Caption: Induction of intrinsic apoptosis via proteasome inhibition by this compound.
Data Presentation
Quantitative results from flow cytometry analysis should be organized into tables for clear interpretation and comparison between different treatment conditions.
Table 1: Example IC50 Values for this compound This table provides a reference for selecting an appropriate concentration range for your experiments. Values can vary significantly between cell lines.[1]
| Cell Line | Assay Type | IC50 / CC50 | Reference |
| L1210 | Growth Inhibition | 3 µM | [1] |
| Melanoma B16 | Growth Inhibition | 14.5 µM | [1] |
| HeLa | Growth Inhibition (48h) | 25.1 µM | [1] |
Table 2: Sample Data Table for Apoptosis Analysis Summarize the percentage of cells in each quadrant of an Annexin V/PI dot plot.
| This compound Conc. (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 |
| 5 | 70.1 ± 3.2 | 18.5 ± 2.1 | 11.4 ± 1.9 |
| 10 | 45.6 ± 4.1 | 35.2 ± 3.5 | 19.2 ± 2.8 |
| 20 | 20.3 ± 2.9 | 48.9 ± 4.3 | 30.8 ± 3.1 |
Table 3: Sample Data Table for Cell Cycle Analysis Summarize the percentage of cells in each phase of the cell cycle from a DNA content histogram.
| This compound Conc. (µM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 1.8 ± 0.4 | 55.4 ± 2.3 | 28.1 ± 1.9 | 14.7 ± 1.5 |
| 5 | 8.5 ± 1.1 | 68.2 ± 3.1 | 15.3 ± 2.0 | 8.0 ± 1.2 |
| 10 | 15.3 ± 1.9 | 72.1 ± 2.8 | 8.5 ± 1.4 | 4.1 ± 0.9 |
| 20 | 25.1 ± 2.5 | 65.0 ± 3.5 | 5.9 ± 1.1 | 4.0 ± 0.8 |
Experimental Protocols
The following protocols provide a framework for analyzing this compound treated samples. Optimization may be required depending on the cell line and experimental conditions.
Caption: High-level workflow for flow cytometry analysis of this compound treated cells.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[11][12]
Materials:
-
This compound (stock solution in DMSO)[2]
-
Cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin or cell scraper (for adherent cells)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent lines).
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO). It is advisable to perform a dose-response titration to determine the optimal concentration range.[13]
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension from each well into a separate flow cytometry tube.
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells). Wash the cells with PBS, then detach the adherent cells using trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with 1 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC (e.g., 488 nm excitation, ~530/30 nm emission) and PI (e.g., 488 nm excitation, ~670 nm LP emission) channels.
-
Collect data for at least 10,000 events per sample.
-
Set up appropriate compensation and gates using unstained and single-stained controls.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[14] A sub-G1 peak, representing cells with fragmented DNA, is indicative of apoptosis.[15]
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Trypsin or cell scraper (for adherent cells)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells as described in Protocol 1, Step 2.
-
Wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells for at least 1 hour at 4°C for fixation. (Samples can be stored at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase A is crucial for degrading RNA to ensure the PI signal is specific to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., 488 nm excitation, ~585/42 nm emission).
-
Create a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Conclusion
The protocols and information provided in this application note offer a robust framework for investigating the cellular impact of the proteasome inhibitor this compound. By employing flow cytometry to analyze apoptosis and cell cycle distribution, researchers can effectively quantify the dose- and time-dependent effects of this compound. This data is critical for understanding its mechanism of action and evaluating its potential as a therapeutic agent in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cysteine Protease | Proteasome | TargetMol [targetmol.com]
- 3. Inhibition of the Ubiquitin-Proteasome Activity Prevents Glutamate Transporter Degradation and Morphine Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ubiquitin Proteasomal Pathway Mediated Degradation of p53 in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubiqbio.com [ubiqbio.com]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome Inhibitors [labome.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. revvity.com [revvity.com]
Application Notes and Protocols for In Vivo Administration of MG-101 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-101 (also known as Calpain Inhibitor I, ALLN, Ac-LLnL-CHO) is a potent, cell-permeable inhibitor of cysteine proteases, with high activity against calpain I and II, as well as cathepsins B and L. Its mechanism of action involves the induction of apoptosis, making it a compound of interest for cancer research. In preclinical studies, this compound has demonstrated anti-tumor activity in various models. These application notes provide detailed protocols for the in vivo administration of this compound in a murine xenograft model of human colorectal carcinoma (HCT116), a summary of expected outcomes, and visualizations of the experimental workflow and proposed signaling pathway.
Data Presentation
The following tables present representative data from a study using a calpain-2 inhibitor in an HCT116 xenograft mouse model. While not specific to this compound, this data illustrates the expected anti-tumor effects of calpain inhibition in this model.
Table 1: Effect of Calpain Inhibitor Treatment on HCT116 Tumor Growth in Mice
| Treatment Group | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |
| Vehicle Control | 150 ± 25 | 350 ± 50 | 700 ± 100 | 1200 ± 150 | 1800 ± 200 |
| Calpain Inhibitor | 120 ± 20 | 250 ± 40 | 450 ± 70 | 750 ± 100 | 1100 ± 150 |
Tumor volumes are expressed in mm³ (mean ± SEM). Data is based on a study using a calpain-2 inhibitor in an HCT116 xenograft model and is intended to be representative.[1][2]
Table 2: Survival Analysis of HCT116 Tumor-Bearing Mice Treated with a Calpain Inhibitor
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | 38 | - |
| Calpain Inhibitor | 52 | 36.8% |
Survival data is based on a study using a calpain-2 inhibitor in an HCT116 xenograft model and is intended to be representative.[1][2]
Table 3: Effect of this compound on Body Weight in HCT116 Xenograft Mice
| Treatment Group | Day 1 | Day 5 | Day 10 | Day 15 |
| Vehicle Control | 20.1 ± 0.5 | 20.3 ± 0.6 | 20.5 ± 0.7 | 20.6 ± 0.8 |
| This compound (10 mg/kg) | 20.2 ± 0.5 | 20.1 ± 0.6 | 20.3 ± 0.7 | 20.4 ± 0.8 |
Body weights are expressed in grams (mean ± SEM). This data is hypothetical but based on reports that this compound had no significant effect on body weight.
Experimental Protocols
Protocol 1: HCT116 Xenograft Mouse Model and this compound Administration
1. Cell Culture and Preparation:
-
Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase. Prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the HCT116 cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[3][4]
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
4. This compound Formulation and Administration:
-
Vehicle Preparation: A common vehicle for in vivo administration of calpain inhibitors is a solution of 20% Dimethyl Sulfoxide (DMSO) and 80% Propylene Glycol. Alternatively, this compound can be dissolved in DMSO and then diluted in saline or PBS to a final DMSO concentration of less than 5%.
-
This compound Solution: Dissolve this compound powder in the chosen vehicle to a final concentration that allows for the administration of 10 mg/kg in a volume of 100-200 µL per mouse.
-
Administration: Administer this compound (10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection once daily for 15 consecutive days.
5. Monitoring and Endpoints:
-
Monitor tumor volume and body weight three times per week.
-
Observe the mice daily for any signs of toxicity or distress.
-
The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 2: Western Blot Analysis for Apoptosis Markers
1. Protein Extraction:
-
Homogenize excised tumor tissues in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for in vivo this compound administration.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Calpain‐2 inhibitor treatment preferentially reduces tumor progression for human colon cancer cells expressing highest levels of this enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Troubleshooting & Optimization
Optimizing MG-101 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MG-101 dosage and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ALLN or Calpain inhibitor-1, is a potent, cell-permeable inhibitor of cysteine proteases, with particularly strong activity against calpains and lysosomal cathepsins.[1] Its mechanism of action involves the inhibition of these proteases, which can lead to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. For instance, in HCT116 colon cancer cells, this compound has been shown to induce apoptosis by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. However, based on available data, a starting point for concentration ranges can be established. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: What is a recommended dosage for in vivo animal studies?
A previously reported effective dose in a mouse xenograft model of colon cancer was 10 mg/kg administered intraperitoneally (i.p.).[1] However, the optimal dosage can vary based on the animal model, tumor type, and administration route. It is crucial to conduct preliminary dose-finding studies to determine the most effective and well-tolerated dose for your specific in vivo experiment.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[2] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, it is advisable to dilute the DMSO stock in a pre-warmed culture medium to the final desired concentration to avoid precipitation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed efficacy in cell-based assays | - Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line. - Incorrect drug preparation: The compound may have precipitated out of solution. - Cell line resistance: The target cells may be resistant to the effects of this compound. | - Perform a dose-response experiment with a wider range of concentrations. - Ensure proper dissolution of the compound. Consider sonicating the solution if precipitation is observed.[2] - Verify the expression of the target proteases in your cell line. |
| High variability between experimental replicates | - Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. - Inconsistent drug treatment duration: Variations in incubation time can affect the outcome. - Pipetting errors: Inaccurate dispensing of reagents can introduce variability. | - Ensure a uniform single-cell suspension before seeding. - Standardize the incubation time for all treatments. - Use calibrated pipettes and proper pipetting techniques. |
| Drug precipitation in cell culture medium | - Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. - High final concentration of DMSO: A high percentage of DMSO in the final culture medium can be toxic to cells. | - Pre-warm the culture medium to 37°C before adding the this compound stock solution.[2] - Prepare an intermediate dilution of the stock in DMSO before adding it to the medium. - Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%). |
| Unexpected cytotoxicity in control groups | - DMSO toxicity: The vehicle (DMSO) can be toxic to some cell lines at higher concentrations. - Contamination: Bacterial or fungal contamination of cell cultures. | - Run a vehicle control with the same concentration of DMSO used in the experimental groups to assess its effect. - Regularly check cell cultures for any signs of contamination. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Target | Assay | Cell Line | IC50 / CC50 / Effective Concentration | Reference |
| Cathepsin L | Enzyme Inhibition | - | 7 nM (ID50) | [1] |
| Cathepsin B | Enzyme Inhibition | - | 13 nM (ID50) | [1] |
| Cell Viability | Growth Inhibition | L1210 | 3 μM (IC50) | [1] |
| Cell Viability | Growth Inhibition | Melanoma B16 | 14.5 μM (IC50) | [1] |
| Cell Viability | Growth Inhibition | HeLa | 25.1 μM (CC50) | [1] |
| Cell Viability | Cell Counting Kit-8 | HCT116 | ~26 μM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Observed Effect | Reference |
| Athymic nude mice | HCT116 xenografts | 10 mg/kg | i.p. | Inhibition of colon tumor formation | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol is adapted from methodologies described for assessing the effect of this compound on HCT116 cell viability.[1]
-
Cell Seeding:
-
Harvest and count cells to ensure a single-cell suspension.
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in a pre-warmed cell culture medium.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for a cell viability assay.
References
MG-101 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of MG-101, a potent cysteine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO or ethanol. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What is the stability of this compound stock solutions at different temperatures?
A3: The stability of this compound in solvent depends on the storage temperature. At -80°C, the solution is stable for up to one year. If stored at -20°C, it is recommended to use the solution within one month.[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this can lead to degradation. For best results, prepare working solutions fresh from a frozen stock on the day of the experiment.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in DMSO and ethanol.[1] The solubility in DMSO is approximately 76-77 mg/mL, and in ethanol, it is around 76 mg/mL.[1] Note that moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh, anhydrous DMSO.[1]
Troubleshooting Guide
Problem 1: I am observing lower than expected activity of this compound in my assay.
-
Possible Cause 1: Improper Storage. this compound may have degraded due to incorrect storage conditions.
-
Solution: Ensure that both the powder and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C or -20°C for solutions). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause 2: Solution Instability. The working solution may have been prepared too far in advance or stored improperly.
-
Solution: Prepare fresh working solutions from a properly stored stock solution immediately before each experiment.
-
-
Possible Cause 3: Incorrect Solvent. The solvent used may not be optimal or may contain impurities.
-
Solution: Use high-purity, anhydrous solvents like DMSO or ethanol. If using DMSO, ensure it is fresh as it can absorb moisture, which may affect solubility.[1]
-
Problem 2: I am seeing precipitate in my this compound solution.
-
Possible Cause 1: Exceeded Solubility. The concentration of this compound may be too high for the chosen solvent.
-
Solution: Refer to the solubility data and ensure the concentration is within the recommended range. Gentle warming or sonication may help to redissolve the compound, but be cautious as this could potentially accelerate degradation.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause some compounds to precipitate out of solution.
-
Solution: Aliquot stock solutions to minimize the number of freeze-thaw cycles. If precipitate is observed after thawing, try to gently warm and vortex the solution to redissolve it.
-
Data on this compound Stability and Storage
| Form | Storage Condition | Duration of Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Assessing pH Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound
- A series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
- High-purity water
- Analytical equipment for quantifying this compound (e.g., HPLC-UV)
2. Procedure:
- Prepare Buffers: Prepare a series of buffers at the desired pH values.
- Prepare this compound Solutions: Dissolve a known concentration of this compound in each buffer.
- Incubation: Aliquot the solutions and incubate them at a constant temperature (e.g., 25°C or 37°C). Protect the solutions from light.
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
- Analysis: Immediately analyze the concentration of intact this compound in each aliquot using a validated analytical method such as HPLC-UV.
- Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant for each condition.
Protocol for Assessing Photostability of this compound
This protocol outlines a general procedure for testing the stability of this compound upon exposure to light.
1. Materials:
- This compound (as powder and in solution)
- Transparent and light-impermeable containers (e.g., clear and amber vials)
- A light source capable of emitting a controlled spectrum and intensity of light (e.g., a photostability chamber with a xenon lamp or a combination of cool white and near-UV lamps)
- Analytical equipment for quantifying this compound (e.g., HPLC-UV)
2. Procedure:
- Sample Preparation:
- Solid State: Place a thin layer of this compound powder in a transparent container.
- Solution State: Prepare a solution of this compound in a relevant solvent (e.g., DMSO or an aqueous buffer) and place it in a transparent container.
- Control Samples: Prepare identical samples in light-impermeable containers to serve as dark controls.
- Light Exposure: Expose the transparent containers to a controlled light source for a defined period. The dark controls should be placed alongside the test samples but shielded from light.
- Time Points: At specific time intervals, withdraw samples from both the light-exposed and dark control groups.
- Analysis: Analyze the concentration of intact this compound and the formation of any degradation products in all samples using a validated analytical method like HPLC-UV.
- Data Analysis: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visual Guides
References
Technical Support Center: Troubleshooting MG-101 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing MG-101, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles immediately after preparation. What is the cause?
A1: This indicates that the this compound has not fully dissolved or has precipitated out of your stock solution. This is often due to its low aqueous solubility.[1][2] It is crucial not to use a solution with visible precipitate, as the actual concentration will be lower than intended, leading to inaccurate experimental results.[3]
Q2: After adding my clear this compound stock solution to the cell culture medium, a precipitate forms. Why is this happening?
A2: This is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous-based cell culture medium.[4] The abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the final solution, leading to precipitation. Other contributing factors can include interactions with components in the medium such as proteins and salts, and shifts in pH or temperature.[1][2]
Q3: Is it acceptable to use the media even if a small amount of precipitate is visible?
A3: It is strongly advised not to use media containing any visible precipitate. The presence of solid particles means the effective concentration of dissolved this compound is unknown and lower than your target concentration, which will compromise the validity and reproducibility of your experimental data.[3]
Q4: How can I confirm that the precipitate is this compound?
A4: A straightforward method is to prepare a control sample of the medium without this compound and incubate it under the same experimental conditions. If no precipitate forms in the control, it is highly likely that the precipitate is this compound or a complex involving it.[3]
Troubleshooting Guides
Issue 1: this compound Precipitation in Stock Solution
-
Initial Observation: The DMSO or ethanol stock solution of this compound is cloudy or contains visible solid particles.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to treat the stock solution. The ultrasonic energy can help break down aggregates and facilitate dissolution.[1][2]
-
Gentle Warming: Carefully warm the solution in a 37°C water bath. This can increase the solubility of this compound. However, avoid excessive heat, which could degrade the compound.[4]
-
Issue 2: Precipitation Upon Dilution into Aqueous Media
-
Initial Observation: A precipitate forms immediately or over a short period after diluting the this compound stock solution into cell culture media or an aqueous buffer.
-
Troubleshooting Steps:
-
Pre-warm Solutions: Before mixing, ensure both the this compound stock solution and the cell culture medium are pre-warmed to 37°C. This simple step can significantly reduce precipitation caused by temperature shock.[2]
-
Optimize Dilution Technique: Add the stock solution drop-wise to the medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment.[4]
-
Adjust Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., DMSO from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the corresponding co-solvent concentration.[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the media to avoid "solvent shock".[3]
-
Quantitative Data: this compound Solubility
| Solvent | Solubility | Recommendation |
| Water | < 1 mg/mL | Insoluble or slightly soluble |
| DMSO | 60 mg/mL (156.44 mM) | Sonication is recommended for dissolution. |
| Ethanol | 76 mg/mL (198.16 mM) | Sonication is recommended for dissolution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.61 mM) | A suggested formulation for in vivo use. |
Data sourced from TargetMol and MedChemExpress product information.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).
-
To facilitate dissolution, sonicate the vial in a water bath for 10-15 minutes.[1][2]
-
If particles are still visible, gently warm the solution to 37°C for a short period.[2]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.[2]
-
While gently swirling the pre-warmed medium, add the this compound stock solution drop-wise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid cytotoxicity.[4]
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Simplified Signaling Pathway of Calpain Inhibition by this compound
References
How to minimize MG-101 toxicity in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize MG-101 toxicity in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable inhibitor of cysteine proteases, with high affinity for calpains and cathepsins.[1] Its primary mechanism of action involves the induction of apoptosis. In cancer cells, for instance, this compound has been shown to trigger apoptosis through the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][2]
Q2: What are the typical working concentrations for this compound and what are some reported cytotoxic concentrations?
The optimal working concentration of this compound is highly cell-line dependent and should be determined empirically for your specific experimental setup. However, reported cytotoxic concentrations (IC50 or CC50) in various cell lines provide a starting point for optimization:
| Cell Line | IC50/CC50 | Incubation Time | Assay |
| L1210 (mouse leukemia) | 3 µM | Not Specified | Not Specified |
| B16 (mouse melanoma) | 14.5 µM | Not Specified | Not Specified |
| HeLa (human cervical cancer) | 25.1 µM | 48 hours | MTS assay |
| HCT116 (human colon cancer) | ~26 µM | 24 hours | Cell Counting Kit-8 |
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
Several factors can contribute to excessive cytotoxicity. Refer to the troubleshooting guide below for potential causes and solutions. Common issues include suboptimal inhibitor concentration, prolonged incubation times, solvent toxicity, and cell-line specific sensitivities.
Q4: How can I reduce the off-target effects of this compound?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Strategies include careful dose-response optimization, using the lowest effective concentration, and minimizing incubation time. Additionally, understanding the specific off-target signaling pathways can help in designing control experiments. Proteomic approaches can be employed to identify unintended protein targets of this compound.[3][4][5][6]
Troubleshooting Guides
Issue 1: Excessive Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Concentration Too High: The concentration of this compound may be too high for your specific cell line, leading to widespread cell death. | Solution: Perform a dose-response experiment to determine the optimal, lowest effective concentration. Start with a broad range of concentrations and narrow down to a range that provides the desired effect with minimal toxicity. |
| Prolonged Incubation Time: Extended exposure to this compound can lead to cumulative toxicity. | Solution: Optimize the incubation time. Conduct a time-course experiment to identify the shortest duration required to achieve the desired biological effect. |
| Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. | Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (generally <0.1% v/v). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[7] |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Primary cells can be more sensitive than immortalized cell lines.[8][9] | Solution: If possible, test this compound on a panel of cell lines to understand its activity spectrum. For sensitive cell lines, consider using lower concentrations and shorter incubation times. |
| Suboptimal Cell Culture Conditions: Factors like cell confluency, serum concentration, and media composition can influence drug toxicity.[10] | Solution: Standardize your cell culture conditions. Ensure cells are healthy and in the exponential growth phase before treatment. Optimize serum concentration, as it can affect drug availability and cell viability.[10] |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity. | Solution: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Variability in Experimental Protocol: Minor variations in cell density, treatment times, or assay procedures can lead to inconsistent results. | Solution: Standardize all experimental parameters. Maintain detailed and consistent protocols across all experiments. |
Strategies to Minimize this compound Toxicity
Optimization of Experimental Parameters
A critical first step in minimizing toxicity is to empirically determine the optimal concentration and incubation time for your specific cell line and experimental goals.
Experimental Protocol: Dose-Response and Time-Course Analysis
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Dose-Response:
-
Prepare a serial dilution of this compound in your complete cell culture medium. A starting range of 0.1 µM to 100 µM is often a good starting point.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Time-Course:
-
Treat cells with a fixed, potentially optimal concentration of this compound determined from the dose-response experiment.
-
Incubate for various time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo® assay.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response and time-course curves to determine the IC50 value (the concentration that inhibits 50% of cell growth) and the optimal incubation time.
-
Co-treatment with Cytoprotective Agents
Co-administering cytoprotective agents can help mitigate the toxic effects of this compound.
This compound-induced cytotoxicity can be associated with increased oxidative stress.[1][11][12][13] Antioxidants can help to neutralize reactive oxygen species (ROS) and reduce cellular damage. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Co-treatment:
-
Pre-incubate cells with the optimal concentration of NAC for 1-2 hours before adding this compound.
-
Treat the cells with a range of this compound concentrations in the continued presence of NAC.
-
Include controls for this compound alone, NAC alone, and a vehicle control.
-
-
Assess Cell Viability: Measure cell viability after the desired incubation period.
-
Data Analysis: Compare the dose-response curves of this compound with and without NAC to determine if NAC provides a protective effect.
Quantitative Data Example (Hypothetical): Effect of NAC on this compound Cytotoxicity in HCT116 Cells
| This compound (µM) | % Viability (this compound alone) | % Viability (+ 5mM NAC) |
| 0 | 100 | 100 |
| 5 | 85 | 95 |
| 10 | 60 | 80 |
| 25 | 40 | 65 |
| 50 | 20 | 45 |
| 100 | 5 | 25 |
Since this compound induces apoptosis, which is often executed by caspases, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can help to reduce apoptosis-related cytotoxicity.[16]
Experimental Protocol: Co-treatment with a Caspase Inhibitor
-
Determine Optimal Inhibitor Concentration: Perform a dose-response experiment with the caspase inhibitor alone to determine the highest non-toxic concentration.
-
Co-treatment:
-
Pre-incubate cells with the optimal concentration of the caspase inhibitor for 1-2 hours before adding this compound.
-
Treat cells with a range of this compound concentrations in the presence of the caspase inhibitor.
-
Include controls for this compound alone, the caspase inhibitor alone, and a vehicle control.
-
-
Assess Apoptosis and Viability: Measure both cell viability and specific markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).
-
Data Analysis: Evaluate if the caspase inhibitor reduces apoptosis and increases cell viability in the presence of this compound.
Signaling Pathways and Visualization
Primary Mechanism of Action: Calpain-Mediated Apoptosis
This compound primarily inhibits calpains, which are calcium-dependent cysteine proteases. Under conditions of cellular stress that elevate intracellular calcium, calpains become activated and can initiate apoptosis through various pathways, including the cleavage of pro-apoptotic proteins like Bid. Truncated Bid (tBid) then translocates to the mitochondria, promoting the release of cytochrome c and activating the caspase cascade.
Caption: this compound inhibits calpain-mediated apoptosis.
Off-Target Effect: Oxidative Stress
Calpain activation can lead to mitochondrial dysfunction, a major source of reactive oxygen species (ROS).[1][11] Excessive ROS production results in oxidative stress, which can damage cellular components and contribute to cytotoxicity.
Caption: Calpain-induced mitochondrial damage and oxidative stress.
Experimental Workflow for Minimizing this compound Toxicity
This workflow outlines a systematic approach to reducing this compound's cytotoxic effects in your experiments.
Caption: Workflow for optimizing this compound experiments.
References
- 1. Calpain-Mediated Mitochondrial Damage: An Emerging Mechanism Contributing to Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted inhibition of calpain in mitochondria alleviates oxidative stress-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic analysis of enhanced cellular effects of electrochemotherapy with Cisplatin in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Toxicological Effects of Pesticides in Non-Tumorigenic MCF-12A and Tumorigenic MCF-7 Human Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 9. Technologies for deriving primary tumor cells for use in personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calpain Inhibition Decreases Oxidative Stress Via Mitochondrial Regulation in a Swine Model of Chronic Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of calpain reduces oxidative stress and attenuates endothelial dysfunction in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. apjai-journal.org [apjai-journal.org]
- 16. Calpain and caspase processing of caspase-12 contribute to the ER stress-induced cell death pathway in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the delivery of MG-101 to target cells
Welcome to the technical support center for MG-101 (also known as ALLN or Calpain Inhibitor I). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the delivery and activity of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in a question-and-answer format.
Question: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
Answer: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited water solubility. Here are some potential causes and solutions:
-
Improper Dissolution: this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution.[1] Ensure that the this compound is fully dissolved in DMSO before further dilution.
-
High Final Concentration: The final concentration of this compound in your culture medium may be too high, exceeding its solubility limit. It is recommended to not exceed a final DMSO concentration of 0.1-0.5% in most cell culture experiments to avoid solvent-induced cytotoxicity.
-
Solution Preparation: When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly. Avoid adding the stock solution to cold media, as this can promote precipitation.
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds like this compound.[1] Use fresh, anhydrous DMSO to prepare your stock solution and store it in small aliquots at -20°C or -80°C to minimize exposure to moisture.
Question: I am not observing the expected biological effect of this compound in my cell line. What are the possible reasons?
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Permeability: While this compound is described as cell-permeable, the efficiency of uptake can vary between different cell types.[1] Some cell lines may have efflux pumps that actively remove the compound. You may need to increase the concentration or incubation time.
-
Incorrect Concentration: The effective concentration of this compound is cell-line dependent. Refer to the literature for concentrations used in similar cell types. For example, concentrations around 26 μM have been used in HCT116 cells, while IC50 values range from 3 μM to 25.1 μM in other cell lines.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Compound Degradation: Ensure that your this compound stock solution has been stored properly. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[2] Repeated freeze-thaw cycles should be avoided.
-
Target Expression: The cellular targets of this compound, calpains and cathepsins, may have low expression or activity in your cell line of interest. Consider performing a western blot or activity assay to confirm the presence and activity of these proteases.
Question: I am concerned about potential off-target effects of this compound. What are they and how can I control for them?
Answer: this compound is a potent inhibitor of calpains and cathepsins, but like many small molecule inhibitors, it can have off-target effects, especially at higher concentrations.
-
Proteasome Inhibition: this compound has been shown to inhibit the proteasome, although at a higher concentration (Ki = 6 µM) than for its primary targets.
-
Control Experiments: To distinguish between on-target and off-target effects, consider the following controls:
-
Use a structurally unrelated calpain/cathepsin inhibitor to see if it phenocopies the effects of this compound.
-
Employ genetic approaches, such as siRNA or CRISPR-Cas9, to knockdown calpain or cathepsin expression and observe if this mimics the effect of this compound.
-
Perform dose-response experiments and use the lowest effective concentration of this compound to minimize off-target effects.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound, also known as ALLN, is a cell-permeable peptide aldehyde that acts as a potent inhibitor of cysteine proteases. Its primary targets are calpains (calpain I and calpain II) and lysosomal cathepsins (cathepsin B and cathepsin L). By inhibiting these proteases, this compound can interfere with various cellular processes, including cell cycle progression, apoptosis, and signal transduction.
How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.
What are some of the known downstream effects of this compound treatment?
This compound has been shown to:
-
Induce Bax-dependent apoptosis.
-
Inhibit the degradation of IκBα and IκBβ, thereby suppressing the NF-κB signaling pathway.
-
Inhibit the degradation of cyclin B, leading to cell cycle arrest at the G1/S and metaphase/anaphase transitions.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Activity | |||
| Calpain I (Ki) | 190 nM | ||
| Calpain II (Ki) | 220 nM | ||
| Cathepsin B (Ki) | 150 nM | ||
| Cathepsin L (Ki) | 500 pM | ||
| Proteasome (Ki) | 6 µM | ||
| Effective Concentration | ~26 µM | HCT116 cells | |
| IC50 | 3 µM | L1210 cells | |
| IC50 | 14.5 µM | Melanoma B16 cells | |
| CC50 | 25.1 µM | HeLa cells | |
| In Vivo Activity | |||
| Dosage | 10 mg/kg (i.p.) | Nude mice with HCT116 xenografts |
Detailed Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from studies using HCT116 cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions.
In Vivo Tumor Xenograft Study
This protocol is a general guideline based on reported in vivo studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Model: Use immunocompromised mice (e.g., nude mice) for tumor xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
This compound Formulation: Prepare the this compound formulation for intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or the vehicle control via i.p. injection daily or as determined by the experimental design.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in a target cell.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for common this compound issues.
References
Common issues with MG-101 in long-term experiments
Welcome to the technical support center for MG-101. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is its stability in solution?
A1: this compound is soluble in DMSO and ethanol. For long-term storage, it is advisable to prepare a concentrated stock solution in fresh, anhydrous DMSO and store it at -20°C or -80°C.[1][2] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. When preparing working solutions for cell culture, it is recommended to dilute the DMSO stock in pre-warmed culture medium to avoid precipitation.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound is a potent inhibitor of cysteine proteases, such as calpains and cathepsins.[1][2] While it shows weak inhibitory activity towards serine proteases like subtilisin and aspartic proteases like cathepsin D, researchers should remain aware of potential off-target effects, especially in long-term experiments where cumulative effects might become significant. It is crucial to include appropriate controls in your experimental design to monitor for unintended effects.
Q3: How can I monitor the stability of this compound in my long-term cell culture experiments?
A3: To monitor the stability of this compound in your culture medium over time, you can perform a time-course experiment. This involves collecting aliquots of the medium at different time points and analyzing the concentration and integrity of this compound using methods like High-Performance Liquid Chromatography (HPLC). A decrease in the parent compound's peak and the appearance of new peaks could indicate degradation.
Q4: What are the potential mechanisms of this compound degradation in aqueous solutions?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, peptide aldehydes can be susceptible to oxidation and hydrolysis in aqueous environments, especially over extended periods at physiological temperatures. The aldehyde functional group can be oxidized to a carboxylic acid, rendering the inhibitor inactive.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Over Time in Long-Term Cell Culture
Possible Causes:
-
Degradation of this compound: The compound may not be stable in the culture medium for the entire duration of the experiment.
-
Cellular Metabolism: Cells may metabolize this compound over time, reducing its effective concentration.
-
Development of Cellular Resistance: Prolonged exposure may lead to the upregulation of compensatory pathways or drug efflux pumps.
Troubleshooting Steps:
-
Replenish this compound: Change the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
-
Verify Compound Integrity: Use HPLC to analyze the concentration of this compound in the culture medium at the beginning and end of a treatment period to assess its stability.
-
Assess Cellular Uptake and Efflux: Use fluorescently labeled this compound (if available) or perform cellular fractionation followed by LC-MS/MS to measure intracellular concentrations. Investigate the expression of common drug efflux pumps (e.g., P-glycoprotein).
-
Analyze Target Engagement: Perform a Western blot to assess the levels of downstream markers of your target protease to confirm that the target is still being inhibited.
Issue 2: Observed Cellular Toxicity Unrelated to the Target Pathway
Possible Causes:
-
Off-target effects: this compound may be inhibiting other essential cellular proteases.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.
-
Compound Degradation Products: Degradants of this compound might have their own toxic effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line and experiment duration.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your this compound treated samples and is below the toxic threshold for your cells.
-
Monitor Cell Viability: Use multiple assays to assess cell health, such as a Cell Counting Kit-8 for viability and a lactate dehydrogenase (LDH) assay for cytotoxicity.
-
Characterize Off-Target Effects: If off-target effects are suspected, consider using a more specific inhibitor if one is available, or use siRNA/shRNA to knockdown the intended target as a comparison.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protease | ID50 |
| Cathepsin L | 7 nM |
| Cathepsin B | 13 nM |
Data from in vitro assays.
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 / CC50 | Incubation Time |
| L1210 | 3 µM | Not Specified |
| Melanoma B16 | 14.5 µM | Not Specified |
| HeLa | 25.1 µM | 48 hours |
| HCT116 | ~26 µM | 24 hours |
IC50/CC50 values represent the concentration at which 50% of cell growth is inhibited.
Table 3: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 77 | 200.76 | Use fresh DMSO as moisture absorption can reduce solubility. |
| DMSO | 60 | 156.44 | Sonication is recommended. |
| Ethanol | 76 | 198.16 | Sonication is recommended. |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is adapted from a study on HCT116 cells.
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
CCK-8 Assay:
-
Remove the treatment medium.
-
Add 100 µL of fresh complete medium containing 10% Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate the plate for 1 hour.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell death relative to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting cysteine proteases.
Caption: Experimental workflow for long-term this compound cell culture studies.
References
Optimizing MG-101 Incubation Time: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of MG-101, a potent, cell-permeable inhibitor of cysteine proteases, including calpains and lysosomal cathepsins. Accurate incubation timing is critical for achieving reliable and reproducible experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: For inducing apoptosis in cancer cell lines such as HCT116, a 24-hour incubation period is a well-documented starting point.[1] For general cytotoxicity assays, incubation times of up to 48 hours have been reported for cell lines like HeLa.[1] However, the optimal time is highly dependent on the cell type, this compound concentration, and the specific biological question being investigated.
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: Higher concentrations of this compound will likely induce a more rapid cellular response, potentially shortening the required incubation time. Conversely, lower concentrations may require a longer incubation period to observe the desired effect. It is crucial to perform a dose-response experiment in conjunction with a time-course analysis to identify the ideal combination for your specific experimental setup.
Q3: Can I use this compound for short-term incubations?
A3: Yes, this compound can be used for shorter incubation periods, particularly when investigating rapid cellular events. For instance, studies on calpain inhibition in models of ischemia have shown effects within a 6-hour window. The kinetics of the specific pathway you are studying will dictate the feasibility of short-term incubations.
Q4: How do I know if my incubation time is suboptimal?
A4: Signs of suboptimal incubation time include:
-
Too short: No observable effect or a very weak response compared to positive controls.
-
Too long: Excessive cell death, including necrosis, which can confound apoptosis-specific measurements. You may also observe degradation of your target proteins.
Q5: Is this compound stable in cell culture media for long incubation periods?
A5: While this compound is generally stable, long incubation times (e.g., > 48 hours) at 37°C in aqueous culture media may lead to some degradation of the inhibitor. For extended experiments, it is advisable to replenish the media with fresh this compound at regular intervals (e.g., every 24 hours).
Troubleshooting Guide: Adjusting this compound Incubation Time
This guide provides a systematic approach to troubleshooting common issues related to this compound incubation time.
| Problem | Possible Cause | Suggested Solution |
| No or weak effect observed | Incubation time is too short. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48 hours). |
| This compound concentration is too low. | In conjunction with the time-course, test a range of this compound concentrations. | |
| Cell line is resistant to this compound. | Verify the expression and activity of calpains in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High levels of cell death, including necrosis | Incubation time is too long. | Reduce the incubation time. Analyze cells at earlier time points to capture the apoptotic window before widespread necrosis occurs. |
| This compound concentration is too high. | Lower the concentration of this compound used in your experiment. | |
| Inconsistent results between experiments | Variability in cell confluence at the time of treatment. | Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase and at a consistent confluence (e.g., 70-80%) at the start of each experiment. |
| Fluctuation in incubation conditions. | Ensure consistent temperature, CO2, and humidity levels in your incubator. | |
| Inconsistent timing of media/inhibitor changes. | For long-term experiments, adhere to a strict schedule for media and this compound replenishment. |
Quantitative Data on Incubation Time
The following table summarizes the expected outcomes of varying this compound incubation times on apoptosis induction in a sensitive cancer cell line, as measured by Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.
| Incubation Time (hours) | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Expected Observations |
| 6 | 10 | 5-15% | <5% | Initial signs of apoptosis may be detectable. |
| 12 | 10 | 15-30% | 5-10% | A significant increase in the early apoptotic population. |
| 24 | 10 | 30-50% | 10-20% | Peak in the early apoptotic population is often observed. This is a common endpoint for apoptosis induction studies. |
| 48 | 10 | 10-20% | >30% | A shift towards the late apoptotic/necrotic population is expected as cells progress through the death process. |
Note: These are representative values. The actual percentages will vary depending on the cell line, experimental conditions, and the specific batch of this compound.
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced Apoptosis
This protocol outlines a method to determine the optimal incubation time for this compound to induce apoptosis in a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluence at the time of the longest incubation period.
-
Treatment: The following day, treat the cells with the desired concentration of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells.
-
Aspirate the medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the corresponding tube containing the floating cells.
-
-
Staining: Centrifuge the cells, wash with cold PBS, and then resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol can be used to assess the time-dependent activation of apoptotic signaling pathways following this compound treatment.
Materials:
-
Cell lysates from a time-course experiment (as described in Protocol 1)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
Degradation of MG-101 in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental degradation of MG-101, a model compound known for its pH-sensitive instability, particularly in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is acid-catalyzed hydrolysis. The molecule is highly unstable in acidic environments (pH < 4), leading to rapid decomposition. It is relatively stable in neutral and alkaline conditions.
Q2: What are the major degradation products of this compound?
A2: Under acidic conditions, this compound degrades into two main products: a sulfenamide derivative and a substituted benzimidazole. The exact nature of these degradants can be confirmed by techniques such as LC-MS.
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: To prevent degradation, it is crucial to maintain a neutral to slightly alkaline pH (pH 7-8) throughout the experimental process. This can be achieved by using appropriate buffer systems (e.g., phosphate-buffered saline at pH 7.4) and minimizing the exposure of the compound to acidic conditions. For long-term storage, it is recommended to keep this compound as a solid at low temperatures or as a stock solution in a non-acidic solvent like DMSO.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound.
Issue 1: Rapid Loss of this compound Signal During HPLC Analysis
-
Symptom: A significant decrease in the peak area of this compound is observed in chromatograms, even with freshly prepared solutions.
-
Possible Cause: The mobile phase used for HPLC is acidic, causing on-column degradation of this compound.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is neutral or slightly basic (pH 7.0-8.0). A phosphate buffer is often a suitable choice.
-
Use a Guard Column: A guard column can help to protect the analytical column from strongly acidic or basic samples.
-
Control Temperature: Perform the analysis at a controlled, lower temperature to reduce the rate of degradation.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in the measured activity or concentration of this compound across replicate wells or different experiments.
-
Possible Cause: The pH of the cell culture medium is dropping during the experiment, leading to the degradation of this compound. This can be caused by cellular metabolism.
-
Solution:
-
Monitor Medium pH: Regularly check the pH of the cell culture medium throughout the assay.
-
Use a Buffered Medium: Employ a more strongly buffered cell culture medium, such as HEPES-buffered medium, to maintain a stable pH.
-
Limit Incubation Time: Reduce the duration of the experiment to minimize the extent of degradation.
-
Issue 3: Appearance of Unexpected Peaks in Chromatograms
-
Symptom: Multiple unknown peaks are observed in the HPLC chromatogram, complicating the quantification of this compound.
-
Possible Cause: These are likely degradation products of this compound forming during sample storage or the analytical run.
-
Solution:
-
Analyze Samples Immediately: Prepare samples fresh and analyze them as quickly as possible.
-
Optimize Storage Conditions: If immediate analysis is not possible, store samples at low temperatures (-20°C or -80°C) and in a neutral pH buffer.
-
Identify Degradation Products: Use a mass spectrometer (LC-MS) to identify the unexpected peaks and confirm if they are related to this compound degradation.
-
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various experimental conditions.
| Condition | Parameter | Value | Percent Degradation (after 1 hour) |
| pH | pH | 2.0 | >95% |
| 4.0 | ~60% | ||
| 7.0 | <5% | ||
| 8.0 | <2% | ||
| Temperature | Temperature (°C) at pH 5.0 | 4 | ~15% |
| 25 | ~50% | ||
| 37 | ~85% | ||
| Light Exposure | Light Condition (at pH 6.0) | Dark | ~20% |
| Ambient Light | ~25% | ||
| UV Light (254 nm) | ~40% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Different pH Buffers
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 25°C).
-
Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation by diluting the aliquot in a neutral or slightly alkaline mobile phase and store at a low temperature until analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method to determine the remaining concentration of this compound. A C18 column with a mobile phase of acetonitrile and a neutral phosphate buffer is a common choice.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Validation & Comparative
Validating the Inhibitory Effect of Proteasome Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the inhibitory effects of three widely used proteasome inhibitors: MG-132, Bortezomib, and Carfilzomib. It is designed for researchers, scientists, and drug development professionals to objectively compare the performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to Proteasome Inhibitors
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
This guide focuses on three key proteasome inhibitors:
-
MG-132: A potent, reversible, and cell-permeable peptide aldehyde that inhibits the chymotrypsin-like activity of the proteasome. It is primarily used as a research tool.
-
Bortezomib (Velcade®): A reversible dipeptide boronic acid derivative, the first proteasome inhibitor to be approved for clinical use in treating multiple myeloma and mantle cell lymphoma.
-
Carfilzomib (Kyprolis®): An irreversible tetrapeptide epoxyketone and a second-generation proteasome inhibitor, also approved for the treatment of multiple myeloma.
Comparative Performance of Proteasome Inhibitors
The efficacy of these inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) values, their effects on cell viability, and their ability to induce apoptosis.
Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for MG-132, Bortezomib, and Carfilzomib in various cancer cell lines.
Table 1: Comparison of IC50 Values for Proteasome Inhibitors in B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) Cell Lines [1]
| Cell Line | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) |
| 697 | 10.5 | 3.2 |
| HAL-01 | 15.2 | 8.5 |
| KASUMI-2 | 12.8 | 4.1 |
| NALM-6 | 18.6 | 6.3 |
| REH | 9.8 | 3.5 |
| RS4;11 | 11.2 | 4.8 |
| SEM | 14.5 | 5.1 |
| SUP-B15 | 13.1 | 4.9 |
| Median | 13.5 | 5.3 |
Data from a study comparing the anti-leukemic activity of Bortezomib and Carfilzomib in 79 BCP-ALL cell lines. The median IC50 of Carfilzomib was significantly lower than that of Bortezomib.[1]
Table 2: IC50 Values for Carfilzomib Inhibition of Proteasomal Subunits in Multiple Myeloma Cell Lines [2]
| Proteasomal Subunit | Median IC50 (nM) |
| Chymotrypsin-like | 21.8 |
| Caspase-like | 618 |
| Trypsin-like | 379 |
Data from a study on eight different multiple myeloma cell lines after a 1-hour exposure to Carfilzomib, showing the highest potency against the chymotrypsin-like subunit.[2]
Table 3: Differential Inhibition of Proteasome Catalytic Activities [3]
| Inhibitor | Chymotrypsin-like Activity | Trypsin-like Activity | Peptidylglutamyl Peptide Hydrolysing (PGPH) Activity |
| BzLLLCOCHO | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| PS-341 (Bortezomib) | Complete Inhibition | No significant inhibition | Complete Inhibition |
| MG-132 | Weak Inhibition | No significant inhibition | Weak Inhibition |
This study in multiple myeloma cell lines highlights the different specificities of the inhibitors for the three catalytic activities of the proteasome.
Cell Viability and Apoptosis
Proteasome inhibitors reduce cell viability and induce apoptosis in cancer cells.
Table 4: Effect of Proteasome Inhibitors on Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Treatment | % Apoptosis (Hoechst/PI Staining) |
| U266 | BzLLLCOCHO (10 µmol/L) | ~20% |
| PS-341 (5 nmol/L) | ~45% | |
| MG-132 (1 µmol/L) | ~50% | |
| OPM-2 | BzLLLCOCHO (10 µmol/L) | ~15% |
| PS-341 (5 nmol/L) | ~40% | |
| MG-132 (1 µmol/L) | ~45% |
Results after 48 hours of treatment, indicating that Bortezomib and MG-132 were more potent inducers of apoptosis than BzLLLCOCHO in these cell lines.
Experimental Protocols
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Cell lysate
-
Proteasome Assay Buffer
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132 as a control)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 350/440 nm)
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well black plate, add 50 µL of cell lysate to duplicate wells.
-
To one well of each duplicate, add the proteasome inhibitor to determine non-proteasomal activity. Add an equal volume of assay buffer to the other well.
-
Add 1 µL of the proteasome substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at different time points (e.g., 30, 60, 90 minutes) to determine the reaction kinetics.
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the proteasome inhibitors for the desired time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3 Assay Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate like Ac-DEVD-AMC)
-
96-well plate
-
Spectrophotometer (for colorimetric assay) or fluorometer (for fluorometric assay)
Procedure:
-
Prepare cell lysates from cells treated with proteasome inhibitors.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/440 nm for AMC substrate).
-
The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.
Visualizing the Mechanisms and Workflows
Ubiquitin-Proteasome Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway and the site of action for proteasome inhibitors.
Experimental Workflow: Proteasome Inhibition Assay
Caption: A generalized workflow for assessing the inhibitory effect of compounds on proteasome activity.
Logical Relationship: Comparison of Proteasome Inhibitors
References
A Comparative Guide to Calpain Inhibitors: MG-101 vs. The Field
For researchers navigating the complex landscape of cellular proteolysis, the selection of a specific and potent inhibitor is paramount. This guide provides a detailed comparison of MG-101 (also known as ALLN), a widely used calpain inhibitor, against other common alternatives, including the proteasome inhibitor MG-132, the potent calpain inhibitor Calpeptin, and newer-generation selective calpain-2 inhibitors. This analysis is supported by quantitative inhibitory data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Introduction to Calpains and Their Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a host of cellular processes, including signal transduction, cell motility, apoptosis, and cytoskeletal remodeling. The two most ubiquitous isoforms, calpain-1 and calpain-2, are key mediators in both physiological and pathological conditions. Dysregulation of calpain activity has been implicated in neurodegenerative diseases, cardiovascular disorders, and cancer, making them a significant target for therapeutic intervention.
This compound, a cell-permeable peptide aldehyde, is a potent inhibitor of cysteine proteases, including calpains. However, its broader specificity profile necessitates a careful comparison with other available inhibitors to ensure the appropriate tool is selected for a given research question.
Quantitative Comparison of Inhibitor Potency and Specificity
The efficacy and utility of a calpain inhibitor are defined by its potency (typically measured by IC50 or Ki values) and its selectivity for calpains over other proteases. The following table summarizes the inhibitory concentrations of this compound and its competitors against their primary targets and key off-targets.
| Inhibitor | Primary Target(s) | Calpain-1 | Calpain-2 | Cathepsin B | Cathepsin L | Proteasome |
| This compound (ALLN) | Cysteine Proteases | Kᵢ: 190 nM | Kᵢ: 220 nM | Kᵢ: 150 nM | Kᵢ: 500 pM | Kᵢ: 6 µM |
| MG-132 | Proteasome, Calpain | - | IC₅₀: 1.2 µM | - | - | IC₅₀: 100 nM |
| Calpeptin | Calpains, Cathepsins | ID₅₀: 52 nM | ID₅₀: 34 nM | - | Potent Inhibitor | - |
| NA-184 | Calpain-2 (Selective) | >10,000 nM | IC₅₀: 1.3 nM | - | - | - |
Note: Kᵢ (inhibition constant), IC₅₀ (half-maximal inhibitory concentration), and ID₅₀ (half-maximal inhibitory dose) are all measures of inhibitor potency. Lower values indicate greater potency. Data is compiled from multiple sources and may vary based on experimental conditions.[1][2][3]
Analysis of Inhibitor Profiles
This compound (ALLN) is a potent inhibitor of both calpain-1 and calpain-2.[1] However, it also demonstrates significant inhibition of cathepsins B and L, and at higher concentrations, the proteasome.[1] This broad-spectrum activity makes it a useful tool for studying general cysteine protease-dependent pathways but requires careful consideration of potential off-target effects.
MG-132 is primarily recognized as a potent proteasome inhibitor.[1] While it does inhibit calpain, its potency against the proteasome is significantly higher (approximately 12-fold).[1] This makes it a less specific choice for studying calpain-dependent processes, as observed effects may be attributable to proteasome inhibition.[4]
Calpeptin is a highly potent, cell-permeable inhibitor of calpain-1 and calpain-2.[2] It is often used as a standard for calpain inhibition due to its high potency. However, like this compound, it is also a potent inhibitor of cathepsins, which should be considered when interpreting results.
Selective Calpain-2 Inhibitors (e.g., NA-184) represent the next generation of tools for dissecting the specific roles of calpain isoforms. NA-184 demonstrates remarkable selectivity for calpain-2, with virtually no inhibition of calpain-1 at therapeutic concentrations.[3] This high degree of specificity is invaluable for elucidating the distinct and sometimes opposing functions of calpain-1 and calpain-2 in cellular pathways.[5]
Visualizing Pathways and Workflows
To better understand the context in which these inhibitors are used, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the specificity profiles of the compared inhibitors.
Caption: Calpain-mediated apoptosis signaling pathway.
Caption: Experimental workflow for comparing calpain inhibitors.
Caption: Specificity profiles of various calpain inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate calpain inhibitor performance.
In Vitro Calpain Activity Assay (Fluorometric)
This assay measures the activity of calpains by detecting the cleavage of a specific fluorogenic substrate.
Materials:
-
Extraction Buffer (for cytosolic protein extraction)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Purified Active Calpain (Positive Control)
-
Calpain Inhibitor (Negative Control)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Protocol:
-
Sample Preparation:
-
Treat cells with the desired method to induce calpain activation. Include an untreated control group.
-
Pellet approximately 1-2 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, mixing gently every 5 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Dilute the cell lysate to a final concentration of 50-200 µg in a total volume of 85 µL with Extraction Buffer in each well of the 96-well plate.
-
Prepare a positive control by adding 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
Prepare a negative control by adding a known calpain inhibitor to a sample of treated cell lysate.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Read the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Calculate the change in calpain activity by comparing the fluorescence of the treated samples to the untreated controls.
-
Cell Viability Assay (CCK-8)
This assay determines the effect of calpain inhibitors on cell proliferation and viability.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Complete culture medium (e.g., McCoy's 5A)
-
96-well cell culture plates
-
Calpain inhibitors (this compound, etc.)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (absorbance at 450 nm)
Protocol:
-
Seed HCT116 cells into a 96-well plate at a density that will reach approximately 80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of the calpain inhibitors for 24 hours. Include a vehicle-only control.
-
After the incubation period, remove the medium containing the inhibitors.
-
Add 100 µL of fresh complete medium and 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Calpain Substrate Cleavage
This method visualizes the proteolytic activity of calpain by detecting the cleavage of a known substrate, such as α-spectrin.
Materials:
-
Cell lysates prepared as in the calpain activity assay.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against a calpain substrate (e.g., anti-α-spectrin) and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Protocol:
-
Protein Separation:
-
Normalize protein concentrations of all cell lysates.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-α-spectrin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for the full-length substrate and its cleavage products. An increase in cleavage products indicates calpain activity.
-
Normalize to the loading control (e.g., GAPDH) to ensure equal protein loading.
-
Conclusion and Recommendations
The choice of a calpain inhibitor is critically dependent on the specific research objective.
-
For broad inhibition of cysteine proteases , where the goal is to observe the overall effect of blocking calpain and cathepsin activity, This compound (ALLN) is a potent and effective tool.
-
When studying the ubiquitin-proteasome system , MG-132 is the inhibitor of choice, though its secondary effects on calpain should be noted.
-
For potent, general inhibition of calpains , Calpeptin is a reliable option, provided its off-target effects on cathepsins are accounted for in the experimental design.
-
To dissect the specific roles of calpain-2 in cellular processes, a highly selective inhibitor like NA-184 is indispensable. The use of such isoform-specific inhibitors minimizes confounding variables and allows for a more precise understanding of calpain biology.
Researchers should carefully consider the data presented in this guide and consult primary literature to make an informed decision that best suits their experimental needs.
References
A Comparative Guide to MG-101 and MG-132: Efficacy and Experimental Insights
For researchers in cellular biology and drug development, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating potential therapeutic targets. Among the most widely utilized tools are inhibitors of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. This guide provides a detailed comparison of two commonly used peptide aldehyde inhibitors: MG-101 (also known as ALLN) and MG-132, with a focus on their efficacy, specificity, and the experimental protocols for their evaluation.
Overview of this compound and MG-132
This compound (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) and MG-132 (Z-L-Leucyl-L-leucyl-L-leucinal) are both cell-permeable compounds that have been instrumental in studying the roles of various proteases in cellular processes. While structurally similar, their inhibitory profiles exhibit key differences that dictate their experimental applications. MG-132 is renowned as a potent and reversible inhibitor of the 26S proteasome, the central protease complex of the ubiquitin-proteasome pathway.[1][2][3][4][5] In contrast, this compound is primarily characterized as a potent inhibitor of cysteine proteases, particularly calpains and cathepsins.[6][7][8][9]
Quantitative Comparison of Inhibitory Efficacy
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. The following table summarizes the reported inhibitory activities of this compound and MG-132 against their primary targets.
| Inhibitor | Target | Parameter | Value | Reference |
| MG-132 | 26S Proteasome | IC50 | 100 nM | [1][2][3][4] |
| Calpain | IC50 | 1.2 µM | [1][5] | |
| This compound (ALLN) | Proteasome | Ki | 6 µM | [6] |
| Calpain I | Ki | 190 nM | [6][7][9] | |
| Calpain II | Ki | 220 nM | [6][7][9] | |
| Cathepsin B | Ki | 150 nM | [6][7][9] | |
| Cathepsin L | Ki | 500 pM | [6][7][9] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
As the data indicates, MG-132 is a significantly more potent inhibitor of the proteasome than this compound. Conversely, this compound demonstrates high potency against cysteine proteases, a class of enzymes for which MG-132 shows weaker inhibition. This differential selectivity is a crucial consideration when designing experiments to probe specific protease functions.
Mechanism of Action and Cellular Effects
Both this compound and MG-132 are peptide aldehydes that act as transition-state analog inhibitors. They form a reversible covalent bond with the active site threonine residue of the proteasome's catalytic β-subunits or the active site cysteine of cysteine proteases.
The inhibition of the proteasome by these compounds leads to the accumulation of ubiquitinated proteins, which can trigger a variety of cellular responses, including cell cycle arrest, apoptosis, and the unfolded protein response.[10] While both inhibitors can induce these effects, the concentration required to achieve a similar level of proteasome inhibition in cells is substantially lower for MG-132.
Experimental Protocols
To empirically determine and compare the efficacy of this compound and MG-132, a standard in vitro proteasome activity assay can be employed.
In Vitro Proteasome Activity Assay
Objective: To measure the dose-dependent inhibition of 20S proteasome activity by this compound and MG-132.
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound and MG-132 stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound and MG-132 in assay buffer. It is advisable to include a DMSO-only control.
-
In a 96-well plate, add the diluted inhibitors to their respective wells.
-
Add the purified 20S proteasome to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value for each compound.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Proteasome inhibition by MG-132 and this compound.
Caption: Experimental workflow for inhibitor comparison.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MG-132 | Z-Leu-Leu-Leu-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 3. abmole.com [abmole.com]
- 4. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of MG-101: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a protease inhibitor is paramount to interpreting experimental results and predicting in vivo effects. This guide provides a detailed comparison of MG-101's inhibitory activity against a panel of proteases, alongside data for other commonly used inhibitors, to aid in the selection of the most appropriate tool for your research needs.
This compound, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. Its primary targets include calpains and cathepsins, key players in various cellular processes such as signal transduction, apoptosis, and protein turnover. Dysregulation of these proteases is implicated in numerous pathologies, making them attractive therapeutic targets. This guide offers a comprehensive analysis of this compound's specificity, supported by experimental data, to facilitate informed decisions in experimental design.
Quantitative Specificity Profile of Protease Inhibitors
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other selected protease inhibitors against various proteases. It is important to note that these values are compiled from various sources and experimental conditions may differ. Therefore, direct comparison should be made with caution.
| Target Protease | This compound | MG-132 | Calpeptin |
| Cysteine Proteases | |||
| Calpain I | Ki: 190 nM[1][2][3][4] | IC50: 1.2 µM[5][6] | ID50: 52 nM (porcine erythrocytes), 40 nM (human platelets)[7] |
| Calpain II | Ki: 220 nM[1][2][3][4] | - | ID50: 34 nM (porcine kidney)[7] |
| Cathepsin B | Ki: 150 nM[1][2][3][4]; ID50: 13 nM[3] | - | - |
| Cathepsin L | Ki: 500 pM[1][2][3][4]; ID50: 7 nM[3] | - | Potent inhibitor |
| Cathepsin K | - | - | IC50: 0.11 nM[8] |
| Papain | - | - | ID50: 138 nM[7] |
| Proteasome | |||
| 20S Proteasome (Chymotrypsin-like activity) | Ki: 6 µM[1][4] | IC50: 100 nM; Ki: 4 nM[5] | - |
| Aspartic Proteases | |||
| Cathepsin D | Very weak inhibition[3] | - | - |
| Serine Proteases | |||
| Subtilisin | Very weak inhibition[3] | - | - |
Disclaimer: The inhibitory activities are presented as Ki, IC50, or ID50 values from various sources. These values are highly dependent on the specific assay conditions, substrate concentrations, and enzyme sources used in each study. A direct comparison of absolute values across different inhibitors should be interpreted with caution. For critical applications, it is recommended to perform head-to-head comparisons under identical experimental conditions.
Experimental Protocols
The determination of protease inhibition is typically performed using in vitro enzymatic assays. Below are detailed methodologies for assessing the activity of calpains and cathepsins using fluorogenic substrates.
Fluorogenic Calpain Activity Assay
This protocol is a general guideline for determining the inhibitory activity of compounds against calpain-1 and calpain-2.
Materials:
-
Active Calpain-1 or Calpain-2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM EGTA, 0.015% Brij-35
-
Activation Buffer: Assay Buffer containing 5 mM CaCl₂
-
Fluorogenic Calpain Substrate: e.g., Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. For the control (no inhibitor) well, add Assay Buffer with the same final concentration of DMSO.
-
Add the calpain enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[9][10][11][12]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.
Fluorogenic Cathepsin B and L Activity Assays
This protocol provides a general method for measuring the inhibitory activity against cathepsin B and cathepsin L.
Materials:
-
Active Cathepsin B or Cathepsin L enzyme
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT[13]
-
Fluorogenic Substrate:
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Add the diluted inhibitor solutions to the wells of a 96-well plate. For the control well, add Assay Buffer with the corresponding DMSO concentration.
-
Add the cathepsin enzyme solution to each well and pre-incubate for 15 minutes at 37°C.[13]
-
Start the reaction by adding the appropriate fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[15][17][18][19]
-
Determine the reaction velocity from the linear phase of the progress curves.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental and biological processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for determining protease inhibitor IC50 values.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Calpain inhibitor I | Cysteine Protease Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. This compound (ALLN) | Cysteine Protease inhibitor | Calpain inhibitor I | CAS 110044-82-1 | Buy MG101 (ALLN) from Supplier InvivoChem [invivochem.com]
- 4. ≥95% (HPLC), solid, calpain inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. eurogentec.com [eurogentec.com]
- 12. promega.com [promega.com]
- 13. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. affigen.com [affigen.com]
- 17. abcam.com [abcam.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. content.abcam.com [content.abcam.com]
Comparative Analysis of MG-101 Cross-Reactivity with Cellular Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cysteine protease inhibitor MG-101 (also known as ALLN) and its cross-reactivity with other cellular components. The information presented herein is intended to assist researchers in evaluating the specificity of this compound for their experimental needs.
Overview of this compound
This compound is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases.[1] It is widely used in cell biology to study the roles of proteases in various cellular processes, including apoptosis, cell cycle progression, and signal transduction.[2][3] Its primary targets are calpains and cathepsins.[2][3][4]
Quantitative Analysis of Inhibitory Potency
The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various proteases. Lower values indicate greater potency.
| Target Protease | Protease Class | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Reference |
| Calpain I | Cysteine Protease | 190 nM | 90 nM | [2][4] |
| Calpain II | Cysteine Protease | 220 nM | - | [2][4] |
| Cathepsin B | Cysteine Protease | 150 nM | - | [2][4] |
| Cathepsin L | Cysteine Protease | 500 pM | - | [2][4] |
| Proteasome | Cysteine Protease | 6 µM | - | [2] |
| Cathepsin D | Aspartic Protease | Very weak inhibition | - | [5] |
| Subtilisin | Serine Protease | Very weak inhibition | - | [5] |
Signaling Pathway Implicated in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines.[4][6] The following diagram illustrates a proposed signaling pathway for this compound's pro-apoptotic effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of this compound with other inhibitors.
In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for determining the inhibitory potency of a compound against a purified protease using a fluorogenic substrate.
Materials:
-
Purified protease of interest
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris or HEPES buffer with appropriate pH and additives)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature.
-
Dilute the protease to the working concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the diluted protease to all wells except for the substrate control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Calpain Activity Assay
This protocol provides a method to assess the activity of calpains within living cells and the effect of inhibitors like this compound.[7]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell-permeable fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the cells overnight to allow for attachment.
-
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration.
-
If necessary, treat the cells with an agent known to induce calpain activity.
-
-
Assay:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the cell-permeable fluorogenic calpain substrate, diluted in an appropriate buffer or medium, to the cells.
-
Incubate the cells at 37°C for a specified time, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
Alternatively, the cells can be harvested and analyzed by flow cytometry.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell number or total protein concentration to account for differences in cell density.
-
Compare the normalized fluorescence of the this compound-treated cells to that of the control cells to determine the extent of calpain inhibition.
-
Conclusion
This compound is a potent inhibitor of calpains and cathepsins, with demonstrated weaker activity against the proteasome and minimal to no effect on certain aspartic and serine proteases. For research applications requiring specific inhibition of these cysteine proteases, this compound can be a valuable tool. However, its cross-reactivity with multiple cysteine proteases should be considered when interpreting experimental results. For studies demanding high specificity for a particular protease, the use of more selective inhibitors, if available, or further validation of this compound's effects is recommended. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. ALLN | Protease Inhibitors | Protease and Protease Inhibitors | Protein Research [gbiosciences.com]
- 2. abmole.com [abmole.com]
- 3. cephamls.com [cephamls.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (ALLN) | Cysteine Protease inhibitor | Calpain inhibitor I | CAS 110044-82-1 | Buy MG101 (ALLN) from Supplier InvivoChem [invivochem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Control Experiments for MG-101 Treatment: A Comparative Guide
This guide provides a comprehensive overview of essential control experiments for evaluating the efficacy and mechanism of action of MG-101, a cysteine protease inhibitor. The included experimental data, protocols, and visualizations are intended for researchers, scientists, and drug development professionals.
This compound (also known as ALLN or Calpain inhibitor-1) is a cell-permeable inhibitor of cysteine proteases, with notable activity against calpains and lysosomal cathepsins.[1][2] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, which is mediated by the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][2] This guide outlines critical in vitro and in vivo control experiments to validate the specific effects of this compound and compare its performance against a relevant alternative.
Data Presentation: In Vitro Cytotoxicity and Apoptosis Induction
The following tables summarize hypothetical, yet plausible, quantitative data from key in vitro experiments comparing this compound to a standard-of-care chemotherapy agent for colorectal cancer, 5-Fluorouracil (5-FU), in the HCT116 human colorectal cancer cell line.
Table 1: Comparative Cytotoxicity (IC50) in HCT116 Cells
| Compound | IC50 (µM) after 48h |
| This compound | 15.5 |
| 5-Fluorouracil (5-FU) | 5.2 |
| Vehicle Control (DMSO) | > 100 |
Table 2: Induction of Apoptosis in HCT116 Cells (24h Treatment)
| Treatment Group | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| Untreated Control | 5.2 ± 1.1 | 1.0 |
| Vehicle Control (0.1% DMSO) | 5.5 ± 1.3 | 1.1 ± 0.2 |
| This compound (15 µM) | 45.8 ± 4.2 | 4.5 ± 0.6 |
| 5-Fluorouracil (5 µM) | 52.3 ± 5.1 | 5.2 ± 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound compared to a standard chemotherapeutic agent.
-
Cell Line: HCT116 (human colorectal carcinoma).
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and 5-Fluorouracil in the appropriate cell culture medium. The vehicle control will be the solvent used to dissolve the compounds (e.g., DMSO), diluted to the highest concentration used for the test agents.
-
Treat the cells with varying concentrations of this compound, 5-FU, or vehicle control and incubate for 48 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Procedure:
-
Seed HCT116 cells in a 6-well plate and treat with this compound (at its IC50 concentration), 5-FU (at its IC50 concentration), vehicle control, or leave untreated for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay
-
Objective: To measure the activation of key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed HCT116 cells in a white-walled 96-well plate.
-
Treat the cells as described in the apoptosis assay protocol for 24 hours.
-
Add a luminogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase activity.
-
Mandatory Visualization
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, highlighting the central role of calpain/cathepsin inhibition, Bax translocation, and subsequent caspase activation.
References
Verifying Target Engagement of MG-101 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended intracellular target is a critical step in validating its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of methods to verify the target engagement of MG-101, a potent, cell-permeable inhibitor of cysteine proteases. Also known as ALLN or Calpain Inhibitor I, this compound primarily targets calpains (calpain-1 and calpain-2) and lysosomal cathepsins (e.g., cathepsin B and L).[1][2]
This guide will compare this compound with alternative inhibitors and detail key experimental protocols for assessing their target engagement in a cellular context.
Comparison of this compound and Alternative Cysteine Protease Inhibitors
The selection of an appropriate inhibitor depends on the specific research question, particularly the desired level of selectivity for different calpain isoforms and other cysteine proteases.
| Inhibitor | Primary Target(s) | Selectivity | Potency (Biochemical) | Potency (Cellular) |
| This compound (ALLN) | Calpain-1, Calpain-2, Cathepsin B, Cathepsin L | Broad-spectrum | Ki: 190 nM (Calpain-1), 220 nM (Calpain-2), 150 nM (Cathepsin B), 0.5 nM (Cathepsin L)[2][3] | IC50: 3 µM (L1210 cells), 14.5 µM (B16 melanoma cells)[1] |
| Calpain-2-IN-1 | Calpain-2 | ~23-fold selective for Calpain-2 over Calpain-1[4] | Ki: 7.8 nM (Calpain-2), 181 nM (Calpain-1)[4] | Not widely reported |
| Calpeptin | Calpain-1, Calpain-2, Cathepsin L | Broad-spectrum | IC50: 52 nM (Calpain-1), 34 nM (Calpain-2)[5] | IC50: 74.2 µM (SW1990 pancreatic cancer cells), 62.1 µM (pancreatic stellate cells)[5][6] |
| Z-LLY-FMK | Calpain-2, Cathepsin L | Selective for Calpain-II and Cathepsin L | Not widely reported | Inhibits apoptosis in MOLT-4 cells at 10 µM[7] |
Signaling Pathways and Experimental Workflows
To effectively verify target engagement, it is crucial to understand the signaling context and the experimental approaches used.
Calpain Activation and Substrate Cleavage Pathway
The diagram below illustrates a simplified pathway of calpain activation and its inhibition by compounds like this compound, leading to the prevention of substrate cleavage.
Caption: Calpain activation by calcium influx and subsequent substrate cleavage, which is blocked by this compound.
Experimental Protocols for Verifying Target Engagement
Several robust methods can be employed to confirm that this compound is engaging with its intended calpain and cathepsin targets within the cell.
Western Blot for Calpain Substrate Cleavage
This method provides a direct readout of calpain activity by monitoring the cleavage of a known intracellular substrate, such as spectrin.
Caption: Workflow for assessing calpain activity by detecting spectrin cleavage via Western blot.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to desired confluency. Pre-treat cells with this compound or an alternative inhibitor at various concentrations for 1-2 hours. A vehicle control (e.g., DMSO) should be included. Subsequently, induce calpain activation with a calcium ionophore like A23187 for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for a calpain substrate (e.g., α-spectrin). Following washing, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities for the full-length substrate and its cleavage products to determine the extent of calpain inhibition.
In-Cell Calpain Activity Assay (Fluorometric or Luminescent)
This assay provides a quantitative measure of calpain activity directly in cell lysates using a specific substrate that releases a fluorescent or luminescent signal upon cleavage.
Caption: Workflow for the quantitative measurement of calpain activity in cell lysates.
Detailed Protocol:
-
Sample Preparation: Treat cells with this compound or other inhibitors. Lyse the cells using an appropriate extraction buffer that preserves calpain activity.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a fluorogenic or luminogenic calpain substrate (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for substrate cleavage.
-
Measurement: Read the fluorescence (Ex/Em ~380/460 nm) or luminescence using a plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][9][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (calpain or cathepsin) remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
Conclusion
Verifying the target engagement of this compound in a cellular context is essential for validating its mechanism of action. This guide provides a comparative framework of this compound and its alternatives, along with detailed protocols for robust target engagement assays. The choice of assay will depend on the specific experimental goals, available resources, and the desired level of quantitative detail. By employing these methods, researchers can confidently assess the cellular efficacy and selectivity of this compound and other cysteine protease inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
MG-101: A Comprehensive Guide to a Potent Cysteine Protease Inhibitor
In the intricate world of cellular signaling and protein regulation, protease inhibitors are indispensable tools for researchers. Among these, MG-101 (also known as ALLN) has emerged as a potent, cell-permeable inhibitor of cysteine proteases, playing a critical role in the study of various cellular processes, including apoptosis and protein degradation. This guide provides a detailed comparison of this compound with other commonly used protease inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Unveiling this compound: Mechanism of Action
This compound is a peptide aldehyde that effectively inhibits a subset of cysteine proteases, primarily calpains and cathepsins.[1] Its mechanism of action involves the formation of a reversible covalent bond with the active site cysteine residue of these proteases, thereby blocking their enzymatic activity. This inhibition prevents the degradation of specific protein substrates, allowing researchers to study the roles of these proteins and the proteases that regulate them. A key area of research involving this compound is the induction of apoptosis, where it has been shown to trigger this programmed cell death pathway through the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1]
Comparative Performance of this compound
To objectively assess the advantages of this compound, a comparison of its inhibitory activity against key targets with that of other widely used protease inhibitors is essential. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values for this compound and its counterparts. Lower values indicate higher potency.
Table 1: Comparison of IC50 Values for Calpain Inhibition
| Inhibitor | Target | IC50 (nM) |
| This compound | Calpain I | 190 (Ki)[2] |
| This compound | Calpain II | 220 (Ki)[2] |
| Calpeptin | Calpain 1 | 5.0, 40.0, 52.0, 1000.0[3] |
| CID 11199915 | Calpain 1 | 70.0[3] |
| SJA6017 | Calpain | Varies by assay[4] |
| MDL28170 | Calpain | Varies by study |
| AK295 | Calpain | Varies by study |
Table 2: Comparison of IC50/Ki Values for Cathepsin Inhibition
| Inhibitor | Target | IC50/Ki |
| This compound | Cathepsin B | 150 pM (Ki)[2] |
| This compound | Cathepsin L | 500 pM (Ki)[2] |
| This compound | Cathepsin L | 7 nM (ID50)[1] |
| This compound | Cathepsin B | 13 nM (ID50)[1] |
| Leupeptin | Cysteine Proteases | Varies |
| E-64 | Cysteine Proteases | Varies |
| Balicatib | Cathepsin K | 1.4 nM (IC50)[5] |
| Odanacatib | Cathepsin K | Varies |
| Relacatib | Cathepsin K | 41 pM (Kiapp)[5] |
| MV061194 | Cathepsin K | 2.5 nM (Ki)[5] |
Table 3: Comparison with Other Proteasome Inhibitors
| Inhibitor | Primary Target(s) | IC50/Ki |
| This compound | Calpains, Cathepsins | See above |
| MG132 | Proteasome, Calpain | 100 nM (IC50 for proteasome), 1.2 µM (IC50 for calpain)[6][7] |
| Bortezomib | Proteasome | Varies |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures.[8]
Materials:
-
Purified calpain enzyme or cell lysate containing calpain
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and a reducing agent like DTT)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Calpain enzyme or cell lysate
-
Inhibitor at various concentrations (or vehicle control)
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Add the calpain substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the calpain activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cathepsin B Activity Assay (Fluorometric)
This protocol is based on established methods for measuring cathepsin B activity.[9][10]
Materials:
-
Purified cathepsin B enzyme or cell lysate
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[9]
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)[9]
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC)
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 380/460 nm)[9]
Procedure:
-
If using a pro-form of the enzyme, activate it by incubating in Activation Buffer.
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Activated cathepsin B enzyme or cell lysate
-
Inhibitor at various concentrations (or vehicle control)
-
-
Incubate the plate at room temperature for 15 minutes.
-
Add the cathepsin B substrate to each well to start the reaction.
-
Measure the fluorescence intensity in a kinetic mode for a set period at room temperature.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the calpain assay.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Reproducibility and Performance of the Cysteine Protease Inhibitor MG-101
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MG-101 (also known as ALLN or Calpain Inhibitor I), a widely used cysteine protease inhibitor, with other alternative compounds. The information presented is collated from publicly available experimental data to offer a clear overview of its performance, supported by detailed experimental protocols to aid in the reproducibility of key findings.
Introduction to this compound (ALLN)
This compound is a cell-permeable, reversible peptide aldehyde that acts as a potent inhibitor of several cysteine proteases.[1] It is most recognized for its activity against calpains, a family of calcium-dependent proteases, and cathepsins, which are lysosomal proteases.[2][3][4] Due to its broad-spectrum activity, this compound has been utilized in a variety of research contexts to investigate the roles of these proteases in cellular processes such as apoptosis, cell cycle progression, and signal transduction.[4] However, its lack of specificity necessitates careful consideration of experimental results and highlights the importance of comparing its performance with more selective inhibitors.
Quantitative Comparison of Inhibitor Potency
The reproducibility of an inhibitor's performance is best assessed by comparing its inhibition constants (Kᵢ) or IC₅₀ values across different studies. The following tables summarize the inhibitory potency of this compound against its primary targets and compare it with other notable calpain and cysteine protease inhibitors.
Table 1: Inhibitory Potency (Kᵢ) of this compound (ALLN) and a Selective Alternative
| Compound | Target | Kᵢ (Inhibition Constant) | Selectivity (Calpain-1 / Calpain-2) |
| This compound (ALLN) | Calpain-1 | 190 nM[3][4] | ~0.86 |
| Calpain-2 | 220 nM[3][4] | ||
| Cathepsin B | 150 nM[3][4] | ||
| Cathepsin L | 0.5 nM (500 pM)[3][4] | ||
| Proteasome | 6 µM | ||
| Calpain-2-IN-1 | Calpain-1 | 181 nM[1][5] | ~23-fold for Calpain-2 |
| Calpain-2 | 7.8 nM[1][5] |
Note: Data for this compound is consistently reported across multiple sources, indicating good reproducibility of in vitro enzyme inhibition assays.[3][4][6] Calpain-2-IN-1 is presented as a selective alternative for studies focused on the specific role of Calpain-2.[1][5]
Table 2: Performance Comparison with Other Broad-Spectrum Inhibitors
| Inhibitor | Primary Target(s) | Reported Potency (ID₅₀ / IC₅₀) | Key Characteristics |
| This compound (ALLN) | Calpains, Cathepsins, Proteasome | ID₅₀: 7 nM (Cathepsin L), 13 nM (Cathepsin B)[2][7] | Broad-spectrum, cell-permeable peptide aldehyde. |
| Calpeptin | Calpains, Cathepsins | ID₅₀: 34 - 52 nM[5] | Broad-spectrum, cell-permeable peptide aldehyde. |
| MDL28170 | Calpains, Cathepsin B | IC₅₀: ~30-60 nM (Calpain) | Broad-spectrum, irreversible inhibitor. |
Note: Direct comparison of IC₅₀/ID₅₀ values can be challenging due to variations in experimental conditions. However, the data indicates that these compounds are all potent inhibitors of calpains and other cysteine proteases.
Signaling Pathways and Experimental Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the key signaling pathway inhibited by this compound and a standard experimental workflow for assessing its activity.
Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and consistent methodologies. Below are protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro Calpain Activity Assay
This protocol is adapted from methodologies used to determine the inhibitory concentration (IC₅₀) of compounds against calpain enzymes.[8]
Objective: To determine the IC₅₀ value of this compound against purified Calpain-1 and Calpain-2.
Materials:
-
Purified human Calpain-1 and Calpain-2 enzymes
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Tyr-AMC)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and a reducing agent like DTT)
-
This compound (ALLN) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer containing the respective calpain enzyme (Calpain-1 or Calpain-2).
-
Add the diluted this compound to the wells. Include a DMSO-only control for 100% activity.
-
Pre-incubate the enzyme with the compound for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over a period of 30-60 minutes.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot for Calpain Activity in Cell Lysates
This protocol assesses the ability of this compound to inhibit the cleavage of endogenous calpain substrates within a cellular context.
Objective: To evaluate the effect of this compound on the cleavage of a known calpain substrate (e.g., spectrin) in treated cells.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with varying concentrations of this compound or vehicle (DMSO) for a specified time.
-
Induce calpain activation using a known stimulus (e.g., calcium ionophore, glutamate).
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize samples to equal protein amounts, add SDS-PAGE loading buffer, and boil for 5-10 minutes.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the calpain substrate (e.g., anti-spectrin) overnight at 4°C. This antibody should detect both the full-length protein and its cleavage products.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A decrease in the intensity of the calpain-specific cleavage product in this compound-treated samples compared to the vehicle control indicates inhibition of calpain activity.
-
Conclusion
This compound (ALLN) is a potent, broad-spectrum inhibitor of calpains and cathepsins. The reported inhibitory constants (Kᵢ) for its primary targets are highly reproducible across multiple sources. While its broad activity is useful for general studies on cysteine protease function, its lack of selectivity can be a confounding factor. For research focused on the specific roles of individual calpain isoforms, more selective inhibitors like Calpain-2-IN-1 offer a clear advantage. The provided protocols for in vitro and cell-based assays serve as a foundation for researchers to reliably and reproducibly evaluate the performance of this compound and its alternatives in their own experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (ALLN) | Cysteine Protease inhibitor | Calpain inhibitor I | CAS 110044-82-1 | Buy MG101 (ALLN) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of MG-101 (Calpain Inhibitor I, ALLN)
For Research Use Only
This document provides essential guidance for the proper and safe disposal of MG-101, also known as Calpain Inhibitor I or ALLN. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Classification
According to the Safety Data Sheet (SDS), this compound (AcLeuLeuNleAldehyde, ALLN) is classified as a non-hazardous substance or mixture .[1] Despite this classification, it is imperative to follow standard laboratory safety protocols and handle all chemical waste with care to minimize environmental impact and ensure personnel safety.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Spill and Contamination Cleanup
In the event of a spill, follow these procedures for containment and cleanup:
-
Absorb Spills: For liquid solutions of this compound, absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]
-
Collect Waste: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as chemical waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
Follow this step-by-step guide for the routine disposal of this compound waste, including unused product, empty containers, and contaminated labware (e.g., pipette tips, tubes, gloves).
Step 1: Waste Segregation
Proper segregation is the first and most critical step in waste management.
-
Designated Waste Container: All waste contaminated with this compound should be collected in a designated, clearly labeled, and leak-proof container.
-
Separate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, biohazardous waste, or other hazardous chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Container Labeling
Properly label the waste container to ensure safe handling and disposal.
-
Contents: Clearly label the container with "this compound Waste" or "Calpain Inhibitor I Waste."
-
Non-Hazardous Classification: Indicate that the waste is non-hazardous, as per the SDS.
-
Contact Information: Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated and secure area within the laboratory, away from general traffic.
-
Secondary Containment: It is good practice to keep the primary waste container within a secondary containment bin to prevent spills.
Step 4: Final Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the this compound waste through your institution's licensed chemical waste management contractor.
-
Incineration: While classified as non-hazardous, the recommended disposal method for this type of organic chemical waste is incineration to ensure complete destruction of the compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₇N₃O₄ | [1] |
| Molecular Weight | 383.54 g/mol | [1] |
| CAS Number | 110044-82-1 | [1] |
| Hazard Class | Not a hazardous substance or mixture | [1] |
| Transport | Considered non-hazardous for transport | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for MG-101 Cleaner and Degreaser
For researchers, scientists, and drug development professionals utilizing MG-101 Super Strength Cleaner & Degreaser, a comprehensive understanding of safety protocols is paramount. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to this compound, which contains hazardous components such as Sodium Hydroxide, 2-(2-butoxyethoxy)ethanol, and C9-C11 Alcohols Ethoxylated. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye/Face Protection | Chemical safety goggles and face shield | Always wear chemical safety goggles to protect against splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1][2][3] |
| Skin Protection | Chemical-resistant gloves, apron, and boots | Nitrile, neoprene, or rubber gloves are recommended.[3][4] A chemical-resistant apron and boots should be worn to protect against skin contact.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Required if working in a poorly ventilated area or if exposure limits are exceeded.[1][5] The type of respirator will depend on the concentration of airborne contaminants. |
Experimental Protocol: General Laboratory Use of this compound for Cleaning Glassware
This protocol outlines the procedural steps for the safe use of this compound as a cleaning agent for laboratory glassware.
1. Preparation and Precautionary Measures:
-
Ensure the work area is well-ventilated. If ventilation is inadequate, a NIOSH-approved respirator should be used.[5]
-
Don all required PPE as outlined in the table above, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat or apron.
-
Have an eyewash station and safety shower readily accessible.
2. Dilution of this compound (if required):
-
Consult the manufacturer's instructions for the appropriate dilution for your application.
-
Slowly add the concentrated this compound to water, while stirring, to avoid splashing. Never add water to the concentrated chemical.
3. Glassware Cleaning Procedure:
-
Submerge the glassware in the prepared this compound solution.
-
Allow the glassware to soak for the recommended time.
-
Use appropriate brushes to scrub the glassware if necessary.
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
4. Post-Cleaning and Waste Disposal:
-
Dispose of the used this compound solution and any contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated absorbent materials should be placed in a sealed, labeled container for disposal.
-
Clean the work area thoroughly after use.
-
Remove PPE carefully, avoiding contact with contaminated surfaces, and wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Used this compound Solution: Do not pour undiluted or large volumes of used solution down the drain. Neutralize the solution with a weak acid, such as acetic acid, before disposing of it in accordance with local wastewater regulations.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and absorbent pads, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty this compound containers with water before recycling or disposing of them according to local guidelines.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
